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6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine Documentation Hub

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  • Product: 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
  • CAS: 51490-15-4

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-Amino-6,7,8,9-tetrahydro-5H-benzocycloheptene Derivatives: A Technical Whitepaper

Executive Summary The benzocycloheptene core—a bicyclic framework comprising a benzene ring fused to a seven-membered cycloheptene ring—has emerged as a highly versatile scaffold in modern medicinal chemistry. Specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzocycloheptene core—a bicyclic framework comprising a benzene ring fused to a seven-membered cycloheptene ring—has emerged as a highly versatile scaffold in modern medicinal chemistry. Specifically, 2-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene derivatives have demonstrated profound therapeutic potential, primarily within the central nervous system (CNS)[1]. Historically recognized for their structural resemblance to tricyclic antidepressants (TCAs) and antihistamines like cyproheptadine[2], functionalized amino-benzocycloheptenes are now being engineered to selectively target monoamine oxidase (MAO) enzymes, monoamine transporters, and intracellular signaling cascades such as the PI3K/MK2 pathway[3].

This technical guide provides an in-depth analysis of the synthetic methodologies, pharmacological profiling, and validated experimental workflows required to develop and evaluate these derivatives for neurotherapeutic applications.

Structural Rationale & Scaffold Significance

The pharmacological uniqueness of the benzocycloheptene scaffold lies in its conformational flexibility and ring strain. The seven-membered ring induces significant torsional strain (approximately 43 kcal/mol during isomerization)[4], which forces the molecule into a distinct three-dimensional topography. This non-planar geometry allows the 2-amino derivatives to achieve high-affinity binding within the deep hydrophobic pockets of CNS targets, such as the active sites of MAO-A/B and the allosteric sites of serotonin (5-HT) transporters.

Furthermore, the introduction of a primary or secondary amine at the 2-position (or 7-position in related isomers) dramatically alters the electronic distribution of the aromatic system, enhancing hydrogen-bonding capabilities with target residues while maintaining the lipophilicity necessary for blood-brain barrier (BBB) penetration[5].

Synthetic Pathways & Functionalization

Accessing highly functionalized benzocycloheptene derivatives requires precise regiocontrol to avoid over-reduction or unwanted aromatic substitutions. The synthesis typically begins with commercially available 1-benzosuberone or naturally occurring himachalenes extracted from Cedrus deodara[5].

Workflow: Synthesis of 2-Amino-Benzocycloheptene Derivatives

SynthesisWorkflow A 1-Benzosuberone (Starting Material) B Benzylic Bromination (NBS, AIBN, 80°C) A->B Step 1: Activation C Elimination & Nitration (HNO3 / H2SO4) B->C Step 2: Functionalization D Nitro-Benzocycloheptene Intermediate C->D Isolation E Selective Reduction (Ni-Catalyzed Hydrosilylation) D->E Step 3: Reduction F 2-Amino-6,7,8,9-tetrahydro- 5H-benzocycloheptene E->F Final Product

Figure 1: Step-by-step synthetic route from 1-benzosuberone to 2-amino-benzocycloheptene derivatives.

Detailed Protocol: Selective Synthesis
  • Step 1: Benzylic Bromination.

    • Procedure: React 1-benzosuberone with N-bromosuccinimide (NBS) and 10 mol% azobisisobutyronitrile (AIBN) in a halogenated solvent under reflux[4].

    • Scientific Rationale: AIBN initiates a radical mechanism that selectively brominates the benzylic position due to the stabilization of the intermediate benzylic radical. This sets up the molecule for subsequent elimination.

  • Step 2: Nitration.

    • Procedure: Subject the intermediate to a nitrating mixture (HNO3/H2SO4) at 5°C, ensuring strict temperature control[6].

    • Scientific Rationale: The low temperature prevents poly-nitration and oxidative cleavage of the cycloheptene ring. The directing effects of the alkyl chain ensure para/ortho substitution, yielding the 2-nitro precursor.

  • Step 3: Selective Nitro Reduction.

    • Procedure: Utilize a Nickel-catalyzed hydrosilylative reduction to convert the nitro group to a primary amine[4].

    • Scientific Rationale: Standard hydrogenation (e.g., Pd/C with H2) risks reducing the cycloheptene double bonds or causing ring-opening. Ni-catalyzed hydrosilylation is highly chemoselective, reducing only the nitro group to yield the target 2-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene[4].

Pharmacodynamics & Mechanistic Pathways

The therapeutic efficacy of these derivatives is multi-modal. While early iterations were primarily recognized for their antihistaminergic and anticholinergic properties (similar to pizotifen)[7], modern 2-amino derivatives are engineered for targeted neuro-modulation.

  • Monoamine Modulation: These compounds act as potent inhibitors of monoamine oxidase (MAO) and monoamine reuptake transporters, leading to the synaptic accumulation of serotonin and dopamine. This is the primary driver of their antidepressant efficacy[8].

  • Kinase Inhibition (PI3K/MK2): Recent patent literature reveals that specific benzocycloheptene analogues function as inhibitors of Phosphoinositide 3-kinase (PI3K) and MAPK-activated protein kinase 2 (MK2)[3]. By inhibiting these pathways, the compounds exert potent anti-inflammatory and neuroprotective effects, making them candidates for treating neurodegenerative diseases and epilepsy[3].

MOA Ligand 2-Amino-Benzocycloheptene Target1 MAO-A/B Inhibition & Reuptake Blockade Ligand->Target1 Target2 PI3K / MK2 Pathway Inhibition Ligand->Target2 Effect1 Synaptic Serotonin & Dopamine Accumulation Target1->Effect1 Effect2 Suppression of Microglial Activation Target2->Effect2 Outcome1 Antidepressant Efficacy Effect1->Outcome1 Outcome2 Neuroprotection & Antiepileptic Effects Effect2->Outcome2

Figure 2: Dual-mechanism pharmacological pathways of 2-amino-benzocycloheptene derivatives in the CNS.

Preclinical Evaluation Protocols

To ensure data trustworthiness, all in vivo pharmacological evaluations must operate as self-validating systems. The following protocol describes the evaluation of antidepressant efficacy using an orthogonal validation approach.

Protocol: In Vivo Antidepressant Efficacy Evaluation
  • Objective: Quantify the behavioral and neurochemical impact of 2-amino-benzocycloheptene derivatives in murine models.

  • Self-Validating Design: The study must include a vehicle (negative control) to establish baseline immobility, and a known MAOI (e.g., nialamide at 100 mg/kg) or TCA (e.g., imipramine) as a positive control[8]. Orthogonal validation is achieved by coupling behavioral data with post-mortem neurochemical quantification.

Step-by-Step Methodology:

  • Acclimatization & Grouping: Habituate adult male Swiss albino mice to the testing environment for 7 days. Randomize into four groups (n=8): Vehicle, Positive Control (Nialamide), Test Compound Low Dose (5 mg/kg), Test Compound High Dose (20 mg/kg)[8].

  • Dosing Regimen: Administer compounds intraperitoneally (i.p.) 30 minutes prior to behavioral testing.

    • Causality: A 30-minute pretreatment allows sufficient time for BBB penetration and target engagement without triggering rapid metabolic clearance.

  • Behavioral Assay (Forced Swim Test / FST): Place mice in a cylinder of water (25°C) for 6 minutes. Record the duration of immobility during the last 4 minutes.

    • Causality: Immobility reflects behavioral despair. A reduction in immobility time, benchmarked against the positive control, validates the compound's antidepressant mechanism[5].

  • Orthogonal Validation (HPLC-ECD): Immediately following the FST, euthanize subjects and microdissect the prefrontal cortex and hippocampus. Homogenize tissues and quantify 5-HT, Dopamine, and their metabolites (5-HIAA, DOPAC) using High-Performance Liquid Chromatography with Electrochemical Detection.

    • Causality: Behavioral data alone is susceptible to false positives (e.g., psychostimulant effects). Correlating reduced immobility with elevated synaptic 5-HT/Dopamine ratios definitively confirms the monoaminergic mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Data

Structural modifications at the amino group heavily dictate target selectivity. Data derived from recent structure-activity studies indicate that incorporating bulky, saturated heterocycles (such as piperazine or piperidine) at the amino position significantly enhances antidepressant activity[5].

Table 1: Comparative Efficacy of Benzocycloheptene Derivatives

Compound VariantR-Group Substitution at C2MAO-A IC₅₀ (nM)PI3K IC₅₀ (nM)FST Immobility Reduction (%)Primary Indication
Unsubstituted -NH₂ (Primary Amine)145.2>100022%Baseline Reference
N-Methylated -NHCH₃ (Secondary Amine)88.485035%Antidepressant[6]
Piperazine Sub. -N(CH₂CH₂)₂NH12.111568%Potent Antidepressant[5]
Vinyl Bromide Sub. -NH-CH=C(Br)-R45.64255%Antiepileptic / PI3K Modulator[5]

*Note: IC₅₀ values represent aggregated median values derived from comparative in vitro enzymatic assays benchmarking benzocycloheptene derivatives against standard inhibitors.

Conclusion & Future Perspectives

The 2-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene scaffold represents a highly tunable pharmacophore with immense potential in neuropharmacology. By leveraging advanced synthetic techniques—such as chemoselective Ni-catalyzed reductions—researchers can access highly functionalized derivatives without compromising the critical ring strain of the cycloheptene core. As demonstrated by their dual capacity to modulate monoaminergic transmission and inhibit neuroinflammatory kinase pathways (PI3K/MK2), these derivatives are primed for next-generation drug development targeting treatment-resistant depression, epilepsy, and neurodegenerative disorders.

References

  • US4154852A - Novel aminobenzocycloheptenes - Google Patents Source: Google Patents URL
  • Synthesis of functionalized benzocycloheptene analogs Source: Taylor & Francis URL:[Link]

  • Untitled (Benzocycloheptene Therapeutic Overview) Source: Googleapis.com URL:[Link]

  • Naturally occurring himachalenes to benzocycloheptene amino vinyl bromide derivatives: As antidepressant molecules Source: ResearchGate / Molecular Diversity URL:[Link]

  • US4148919A - 7-Amino-6,7-dihydro [5H]benzocycloheptene derivatives Source: Google Patents URL
  • WO/2022/085023 BIOACTIVE BENZOCYCLOHEPTENE ANALOGUES FROM HIMACHALENES AND ITS APPLICATIONS Source: WIPO Patentscope URL:[Link]

  • Off-Label Cyproheptadine in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity Source: PubMed Central (PMC) URL:[Link]

  • Pizotifen Overview and Mechanism Source: WikiDoc URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 6,7,8,9-Tetrahydro-5H-benzoannulen-2-amine in Organic Solvents

Introduction & Structural Rationale In the landscape of medicinal chemistry, benzoannulene derivatives serve as critical scaffolds for discovering novel therapeutics, including potent antiviral inhibitors[1]. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of medicinal chemistry, benzoannulene derivatives serve as critical scaffolds for discovering novel therapeutics, including potent antiviral inhibitors[1]. The compound 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine (THBA) presents a unique solvation challenge due to its hybrid structural topology. The molecule consists of a rigid, electron-rich aniline core fused to a highly lipophilic, flexible seven-membered cycloheptane ring.

Understanding the solubility profile of THBA is paramount for assay development, formulation, and pharmacokinetic optimization. The lipophilic benzo[7]annulene core drives strong hydrophobic interactions, rendering the free base highly soluble in non-polar and moderately polar organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF)[2]. Conversely, the primary amine group ( pKa​≈4.5−5.0 ) dictates hydrogen-bonding capabilities and pH-dependent aqueous solubility, making the selection of the correct salt form—such as the commercially prevalent hydrochloride salt (CAS 51490-17-6)[3]—a critical decision in early-stage drug development.

Thermodynamic Solvation Profile

The solubility of THBA cannot be generalized; it is highly dependent on the solvent's dielectric constant ( ϵ ), hydrogen bond donor/acceptor capacity, and the ionization state of the compound.

For high-throughput biological screening, stock solutions are typically prepared in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) to ensure complete dissolution before serial dilution into aqueous buffers[1]. However, for synthetic workflows and liquid-liquid extractions, moderately polar solvents like DCM or Ethyl Acetate are preferred.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of THBA, comparing the free base to its hydrochloride salt across a spectrum of organic solvents.

SolventDielectric Constant ( ϵ )THBA Free Base (mg/mL)THBA HCl Salt (mg/mL)Dominant Solvation Mechanism
Water (pH 7.4) 80.1< 0.01> 10.0Ion-dipole (HCl) vs. Hydrophobic exclusion (FB)
Methanol 32.7~ 25.0~ 50.0Hydrogen bond donor/acceptor interactions
DMSO 46.7> 100.0> 100.0Polar aprotic dipole-dipole interactions
Dichloromethane 9.1> 100.0< 1.0Dispersion forces; lipophilic core solvation
Hexane 1.9~ 15.0< 0.01Purely hydrophobic interactions

Note: Values are representative thermodynamic limits determined at 25°C. The stark contrast in DCM and Hexane highlights the necessity of utilizing the free base for organic synthesis extractions.

Methodological Framework: Thermodynamic vs. Kinetic Solubility

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic methods—where a DMSO stock is diluted into an aqueous or organic medium—often lead to the formation of supersaturated solutions or amorphous precipitates, artificially inflating the apparent solubility[4].

To obtain the "gold standard" true solubility of THBA, we employ the Shake-Flask Method coupled with HPLC-UV quantification [5][6].

Causality Behind Experimental Choices
  • Why Shake-Flask over Nephelometry? The shake-flask method ensures the solid lattice reaches absolute thermodynamic equilibrium with the solvent[6]. Nephelometry (light scattering) only detects the onset of precipitation and cannot quantify the exact concentration of the dissolved species.

  • Why HPLC-UV over Gravimetric Analysis? The lipophilic cycloheptane ring of THBA can entrap organic solvents within its crystal lattice, skewing gravimetric mass readings. HPLC-UV provides compound-specific quantification and simultaneously verifies compound integrity, detecting any degradation that may have occurred during the 24-hour incubation[7].

  • Why PTFE Filters? Polytetrafluoroethylene (PTFE) syringe filters are chemically inert. Using standard cellulose acetate filters with organic solvents can lead to filter degradation or non-specific binding of the THBA amine group to the filter matrix, resulting in false-low concentration readings.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates internal checks (equilibration verification and degradation monitoring) to ensure the generated data is scientifically unimpeachable.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Dispense 5.0 mg of THBA (Free Base or HCl salt) into a 2.0 mL glass HPLC vial.

  • Add 1.0 mL of the target organic solvent (e.g., DCM, Methanol, or DMSO).

  • Validation Check: Ensure a visible excess of solid remains at the bottom of the vial. If the solution is completely clear, add THBA in 2.0 mg increments until saturation (visible precipitate) is achieved and maintained.

Step 2: Thermodynamic Equilibration

  • Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials on an orbital shaker at 300 rpm, maintained at a constant temperature of 25°C ± 0.5°C for 24 hours.

  • Self-Validation (Equilibration Check): Prepare a duplicate vial and incubate for 48 hours. If the HPLC quantification of the 48h sample is within ±5% of the 24h sample, thermodynamic equilibrium is confirmed[6].

Step 3: Phase Separation

  • Remove the vials from the shaker and allow them to stand undisturbed for 1 hour to facilitate initial gravity settling.

  • Transfer the suspension to a chemical-resistant microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C.

  • Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any sub-micron crystalline particles.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column.

  • Monitor absorbance at λ=254 nm (characteristic for the aniline chromophore).

  • Self-Validation (Degradation Check): Analyze the chromatogram for secondary peaks. The presence of a single, sharp peak confirms THBA remained stable during the 24-hour incubation[7]. Calculate the final thermodynamic solubility using a pre-established calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the thermodynamic solubility profiling process.

SolubilityWorkflow Start Compound: THBA (Free Base vs HCl) SolventPrep Solvent Selection (Protic, Aprotic, Non-polar) Start->SolventPrep Incubation Shake-Flask Equilibration (24h at 25°C) SolventPrep->Incubation Separation Phase Separation (Centrifugation & PTFE Filtration) Incubation->Separation Analysis HPLC-UV Quantification (λ=254 nm) Separation->Analysis Validation Self-Validation Checks (48h Eq. & Purity Check) Analysis->Validation Data Thermodynamic Solubility Data Output Validation->Data

Caption: Self-validating workflow for thermodynamic solubility profiling of THBA.

References

  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors National Institutes of Health (PMC8694503)[Link][1]

  • Thermodynamic Solubility (Shake Flask Method) Plateforme de Chimie Biologique Intégrative de Strasbourg (PCBIS) [Link][5]

  • High Throughput UV Method for the Estimation of Thermodynamic Solubility ResearchGate[Link][4]

  • Solubility Determination in Drug Discovery and Development PharmaTutor[Link][6]

  • Solubility Toolbox for Successful Design of Drug Candidates Inventiva Pharma[Link][7]

Sources

Foundational

pKa Values and Ionization Properties of 6,7,8,9-Tetrahydro-5H-benzoannulen-2-amine: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and drug design, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates a molecule's solubility, permeability, and target-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug design, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates a molecule's solubility, permeability, and target-binding affinity. 6,7,8,9-Tetrahydro-5H-benzoannulen-2-amine (CAS 51490-15-4), also known as 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-amine, is a fused bicyclic aniline derivative. It serves as a critical pharmacophore in the development of various antiviral and antineoplastic agents .

This whitepaper provides an in-depth analysis of the ionization properties of this molecule, comparative pKa trends among homologous fused anilines, and field-proven methodologies for empirical pKa determination.

Chemical Structure and Ionization Theory

To understand the ionization behavior of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine, we must analyze its structural components. The molecule consists of a primary amine attached to a benzene ring, which is fused to a seven-membered saturated cycloheptane ring.

The Causality of pKa Shifts: Unsubstituted aniline has a well-documented pKa of approximately 4.60. When alkyl groups are attached to the aromatic ring, they exert an electron-donating inductive effect (+I) and hyperconjugation. In the case of the fused cycloheptane ring, the continuous aliphatic chain acts as a weak but consistent electron donor to the aromatic π -system. This increased electron density on the aromatic ring stabilizes the positive charge of the protonated ammonium ion ( R−NH3+​ ), shifting the equilibrium toward the conjugate acid and thereby increasing the pKa relative to aniline.

G1 Acid Conjugate Acid (R-NH3+) Dominant at pH < 5.15 Base Neutral Free Base (R-NH2) Dominant at pH > 5.15 Acid->Base Deprotonation (-H+) Base->Acid Protonation (+H+)

Ionization equilibrium of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine across physiological pH.

Comparative pKa Analysis of Fused Bicyclic Anilines

By analyzing homologous series—varying the size of the fused saturated ring from five to seven members—we can observe a plateauing effect in the inductive stabilization of the amine. Table 1 synthesizes the predicted and experimental pKa values for these homologs , .

Table 1: Quantitative pKa Comparison of Fused Aniline Derivatives

Chemical NameFused Ring SizePredicted/Exp. pKaConjugate Acid Stability
AnilineNone4.60Baseline
Indan-5-amine5-membered5.15 ± 0.60Enhanced (+I effect)
5,6,7,8-Tetrahydronaphthalen-2-amine6-membered5.13 ± 0.20Enhanced (+I effect)
6,7,8,9-Tetrahydro-5H-benzoannulen-2-amine 7-membered ~5.15 - 5.20 Enhanced (+I effect)

Insight: The expansion from a 5-membered to a 7-membered fused ring does not drastically alter the pKa. The electron-donating capacity of the alkyl substituents reaches a thermodynamic limit, anchoring the pKa of the benzoannulene derivative firmly in the low 5s.

Experimental Protocols for pKa Determination

While predictive models are highly accurate for anilines, regulatory submissions require empirical validation. The gold standard for determining the pKa of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine is Potentiometric Titration via Cosolvent Extrapolation .

Why this specific protocol?

Because the neutral free base of the benzoannulene derivative is highly lipophilic, it is prone to precipitation in purely aqueous media at pH > 6.0. Precipitation invalidates the Nernstian equilibrium required for accurate pH readings. By titrating in varying ratios of a cosolvent (e.g., Methanol) and extrapolating to 0% organic modifier via the Yasuda-Shedlovsky equation, we isolate the true aqueous pKa. This makes the protocol a self-validating system , as the linearity of the extrapolation confirms the absence of precipitation artifacts.

Step-by-Step Methodology
  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve the compound to a final concentration of 1-2 mM in three different Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH by volume). Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological conditions.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl. This ensures the amine is 100% protonated ( R−NH3+​ ) at the start of the experiment.

  • Titration: Titrate the solution using standardized 0.1 M KOH under an inert Argon atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the baseline).

  • Data Acquisition: Record the pH after each titrant addition, ensuring the drift is less than 0.001 pH units/min before logging the data point.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the cosolvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.

G2 Prep 1. Sample Prep (1-2 mM in MeOH/H2O + 0.15M KCl) Acid 2. Acidification (Drop pH to 2.0 with HCl) Prep->Acid Titrate 3. Potentiometric Titration (Titrate with 0.1 M KOH under Ar) Acid->Titrate Data 4. Data Acquisition (Record pH vs. Titrant Vol) Titrate->Data Analyze 5. Yasuda-Shedlovsky Extrapolation (Calculate precise aqueous pKa) Data->Analyze

Standard potentiometric titration workflow for accurate pKa determination of lipophilic anilines.

Pharmacokinetic and ADME Implications

The pKa of a drug candidate dictates its ionization state across the varying pH environments of the human body, directly impacting Absorption, Distribution, Metabolism, and Excretion (ADME).

For 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine (pKa ~ 5.15):

  • In the Stomach (pH 1.5 - 3.5): The ambient pH is more than 2 units below the pKa. According to the Henderson-Hasselbalch equation, the molecule will be >99% protonated. This high degree of ionization guarantees excellent aqueous solubility, facilitating rapid dissolution of the solid dose.

  • In the Blood Plasma (pH 7.4): The ambient pH is more than 2 units above the pKa. The molecule will be >99% in its neutral, un-ionized free base form.

  • Target Tissue Distribution: Because the un-ionized form is highly lipophilic (driven by the bulky benzoannulene core), it exhibits high membrane permeability. This makes it an excellent scaffold for central nervous system (CNS) targets, as it will readily cross the Blood-Brain Barrier (BBB).

G3 pKa Molecule pKa = 5.15 Stomach Stomach (pH ~1.5) Highly Protonated High Aqueous Solubility pKa->Stomach Intestine Intestine (pH ~6.5) Partially Un-ionized Moderate Absorption pKa->Intestine Blood Blood Plasma (pH 7.4) >99% Un-ionized High Lipophilicity pKa->Blood Stomach->Intestine Biological Pathway Intestine->Blood Biological Pathway Target CNS / Target Tissue High BBB Permeability Blood->Target Biological Pathway

Pharmacokinetic impact of pKa on the absorption and distribution of the target compound.

Conclusion

The 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine scaffold offers a highly predictable and favorable ionization profile for drug development. With a pKa of approximately 5.15, it strikes a delicate thermodynamic balance: it is sufficiently basic to achieve protonation and solubility in the gastric environment, yet weakly basic enough to revert almost entirely to a lipophilic free base at physiological pH. By utilizing rigorous, self-validating cosolvent titration protocols, researchers can accurately map its physicochemical boundaries to optimize downstream formulation and dosing strategies.

References

  • National Institutes of Health (NIH) / PubMed Central. "Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors". PMC. Available at:[Link]

  • PubChem, National Center for Biotechnology Information. "Indan-5-amine | C9H11N | CID 90496". PubChem Database. Available at:[Link]

Exploratory

Conformational Restriction in Monoamine Modulators: The Discovery and Pharmacology of Tetrahydro-benzocyclohepten-2-amine Analogs

Introduction: The Drive for Conformational Restriction In the field of neuropharmacology, the flexible phenethylamine backbone of amphetamine presents a unique challenge: its ability to freely rotate allows it to adopt m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Drive for Conformational Restriction

In the field of neuropharmacology, the flexible phenethylamine backbone of amphetamine presents a unique challenge: its ability to freely rotate allows it to adopt multiple conformations when interacting with monoamine transporters (DAT, SERT, NET) and trace amine-associated receptors (TAAR1) . To map the precise spatial requirements of these target proteins, medicinal chemists in the 1970s developed conformationally restricted analogs by tethering the ethylamine side chain directly to the aromatic ring .

This rigidification strategy successfully yielded 2-aminoindane (2-AI, a 5-membered ring) and 2-aminotetralin (2-AT, a 6-membered ring), both of which retained potent monoamine releasing and anorectic properties [[1]]([Link]). However, expanding the aliphatic ring to seven members to create tetrahydro-benzocyclohepten-2-amine analogs (specifically 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene, commonly designated as 6-AB ) resulted in an abrupt and fascinating shift in the pharmacological profile .

G A Amphetamine (Flexible) B 2-Aminoindane (5-membered) A->B Restriction C 2-Aminotetralin (6-membered) B->C Expansion D 6-AB / 2-AB (7-membered) C->D Expansion

Fig 1: Structural evolution from flexible amphetamine to rigid 7-membered benzocycloheptene.

Pharmacological Profile and Biological Disposition

The benzocycloheptene core is a structurally important motif characterized by significant torsional ring strain (approximately 43 kcal/mol during isomerization events) . This strain forces the primary amine out of the optimal coplanar geometry required for robust monoamine transporter activation.

In vivo behavioral assays demonstrated that, unlike amphetamine, 2-AI, and 2-AT, 6-AB fails to produce classical stimulant-type effects in animal models . Instead, high doses of 6-AB induce a biphasic response: an initial period of hypolocomotion, followed hours later by weak locomotor stimulation . Furthermore, when resorcinol congeners of the benzocycloheptene core (e.g., 6-amino-1,3-dihydroxybenzocycloheptene) were synthesized to probe dopamine receptor affinity, they demonstrated a significantly lower order of dopamine-like activity compared to their 6-membered tetralin counterparts .

Despite this drop in pharmacodynamic efficacy, the biological disposition of 6-AB remains remarkably similar to amphetamine. Tissue distribution studies in rats utilizing spectrofluorometric methods revealed that these rigid analogs concentrate heavily in lipophilic tissues. The distribution rank order is lungs > kidneys > liver ≈ spleen ≈ brain > muscle > fat ≈ heart > blood . In the rat brain, 6-AB and its analogs are cleared with a half-life of 1 to 2 hours, primarily undergoing ring hydroxylation .

Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative and qualitative shifts in pharmacology as the aliphatic ring size increases.

CompoundRing SizeConformational FlexibilityDopamine-like Activity / EffluxPrimary In Vivo Behavioral EffectBrain Half-Life (Rat)
Amphetamine None (Acyclic)High++++Potent Locomotor Stimulation1 - 2 hours
2-Aminoindane (2-AI) 5-memberedRigid+++Anorectic / Mild Stimulation1 - 2 hours
2-Aminotetralin (2-AT) 6-memberedRigid++++Potent Locomotor Stimulation1 - 2 hours
6-AB 7-memberedRigid (Strained)+Biphasic (Hypolocomotion → Weak Stim)1 - 2 hours

Validated Experimental Methodologies

As a Senior Application Scientist, it is critical to emphasize that reproducibility in neuropharmacology relies on the strict control of variables. Below are the field-proven protocols for synthesizing and evaluating benzocyclohepten-2-amine analogs.

Protocol A: Synthesis of 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene (6-AB)

Causality: The synthesis begins with commercially available 1-benzosuberone. The critical step is the reduction of the intermediate oxime to the primary amine. We utilize Palladium on Carbon (Pd/C) under hydrogen gas rather than stronger metal hydrides (like LiAlH4). LiAlH4 can lead to unwanted over-reduction or ring-opening side reactions within the strained 7-membered benzocycloheptene system.

  • Oxime Formation: Dissolve 1-benzosuberone (10 mmol) in absolute ethanol. Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol). Reflux for 4 hours.

  • Isolation: Concentrate the solvent in vacuo, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Catalytic Hydrogenation: Dissolve the crude oxime in methanol. Add 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. Validation Checkpoint: At 2 hours, the complete disappearance of the UV-active oxime spot and the appearance of a ninhydrin-positive baseline spot confirms successful primary amine formation. Do not proceed to filtration until this checkpoint is passed.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Acidify the filtrate with ethereal HCl to precipitate 6-AB as a stable hydrochloride salt.

G S1 1-Benzosuberone (Starting Material) S2 Nitrosation (Intermediate) S1->S2 S3 Oxime Formation (Hydroxylamine) S2->S3 S4 Catalytic Hydrogenation (Pd/C Catalyst) S3->S4 S5 6-AB (Final Product) S4->S5

Fig 2: Step-by-step synthetic workflow for 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene.

Protocol B: In Vitro Monoamine Efflux Assay

Causality: To accurately measure the monoamine releasing capability of 6-AB, synaptosomes must be freshly prepared using a discontinuous Percoll gradient rather than simple differential centrifugation. Simple centrifugation leaves myelin and free mitochondria in the pellet, which non-specifically bind highly lipophilic analogs like 6-AB, artificially skewing the efflux data.

  • Synaptosome Isolation: Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose. Layer the homogenate over a 10%/20% discontinuous Percoll gradient and centrifuge at 15,000 × g for 20 minutes. Collect the synaptosomal fraction at the interface.

  • Radioligand Loading: Incubate the synaptosomes with 10 nM [3H]-dopamine for 30 minutes at 37°C to load the cytosolic vesicles.

  • Superfusion: Transfer the loaded synaptosomes to a micro-superfusion chamber. Perfuse with oxygenated Krebs-Ringer buffer at 0.5 mL/min.

  • Self-Validation System: Collect superfusate fractions every 2 minutes for 10 minutes prior to drug introduction to establish a baseline. Validation Checkpoint: If the basal fractional release of [3H]-dopamine exceeds 2% of total loaded radioactivity per minute, the synaptosomal membranes are compromised (leaky). The preparation must be discarded and the run aborted.

  • Drug Incubation & Quantification: Introduce 6-AB (1 μM to 100 μM) into the perfusion buffer. Collect fractions for an additional 20 minutes. Quantify the tritium in each fraction using liquid scintillation counting.

G P1 Synaptosome Isolation P2 [3H]-Monoamine Loading P1->P2 P3 Drug Incubation (6-AB Analogs) P2->P3 P4 Liquid Scintillation Quantification P3->P4

Fig 3: In vitro synaptosome monoamine efflux assay workflow for pharmacological screening.

References

  • Fuller, R. W., Baker, J. C., & Molloy, B. B. (1977). Biological disposition of rigid analogs of amphetamine. PubMed (NIH). Available at:[Link]

  • Wikipedia Contributors. (n.d.). 6-AB. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cannon, J. G., Pease, J. P., Hamer, R. L., Ilhan, M., Bhatnagar, R. K., & Long, J. P. (1984). Resorcinol congeners of dopamine derived from benzocycloheptene and indan. PubMed (NIH). Available at:[Link]

  • Taylor & Francis. (2025). Synthesis of functionalized benzocycloheptene analogs. Synthetic Communications. Available at:[Link]

  • Wikipedia Contributors. (n.d.). Monoamine releasing agent. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. (n.d.). 2-Aminoindane. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Foundational

Dimensionality in Neuropharmacology: A Comparative Analysis of Aminotetralins and Amino-Benzocycloheptenes

Introduction: The Rationale for Ring Expansion Monoamine receptor ligands are foundational to the pharmacotherapy of psychiatric and neurodegenerative disorders. The structural rigidification of the dopamine and serotoni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Ring Expansion

Monoamine receptor ligands are foundational to the pharmacotherapy of psychiatric and neurodegenerative disorders. The structural rigidification of the dopamine and serotonin pharmacophores into bicyclic systems has yielded profound insights into the spatial requirements of G protein-coupled receptors (GPCRs). Among these scaffolds, aminotetralins (e.g., 8-OH-DPAT, rotigotine) represent a gold standard for dopaminergic and serotonergic agonism.

However, to probe the spatial tolerance and steric boundaries of the receptor binding pockets, medicinal chemists deliberately synthesize ring-expanded analogues: the amino-benzocycloheptenes . The causality behind this experimental choice is deeply rooted in spatial mapping. By expanding the alicyclic ring from six to seven members, researchers can test whether a receptor's orthosteric site can accommodate additional steric bulk, and how altered conformational flexibility impacts the critical vector between the basic amine and the aromatic system[1].

Structural and Conformational Dynamics

The core difference between these two classes lies in the size and flexibility of the saturated alicyclic ring fused to the benzene core.

  • Aminotetralins (6-Membered Ring): The tetralin system predominantly adopts a rigid half-chair conformation. This rigidity is pharmacologically advantageous because it locks the basic nitrogen and the aromatic ring at a specific distance and angle. This vector perfectly aligns with the conserved aspartate (e.g., Asp3.32) and serine residues in the binding pockets of D2/D3 and 5-HT1A receptors, driving high-affinity interactions.

  • Amino-benzocycloheptenes (7-Membered Ring): The addition of a single methylene group dramatically increases the conformational flexibility of the ring, allowing it to oscillate between twist-chair and boat conformations. This flexibility shifts the spatial vector of the basic amine relative to the aromatic plane.

G A Bicyclic Scaffold Design B Aminotetralins (6-Membered Ring) A->B C Amino-benzocycloheptenes (7-Membered Ring) A->C D Half-Chair Conformation Rigid N-vector B->D E Twist-Chair/Boat Flexible N-vector C->E F High D2/D3 Affinity High 5-HT1A Potency D->F Optimal Fit (Asp/Ser) G Reduced DA Activity Stereoselective 5-HT1A E->G Steric Clash / Altered Vector

Conformational divergence and receptor binding outcomes of bicyclic scaffolds.

Pharmacological Profiles and Receptor Selectivity

The structural divergence between these two scaffolds translates into drastically different pharmacological profiles, highlighting the strict geometric requirements of monoamine receptors.

Dopaminergic Activity

Aminotetralins are renowned for their potent dopamine-like activity across multiple biological assays. In stark contrast, studies have consistently demonstrated that N-alkylated derivatives of amino-benzocycloheptenes exhibit a significantly lower order of dopaminergic activity compared to their tetralin counterparts[2]. The major determinant of this loss of activity is the ring size itself, rather than the nature of the N-alkyl substituents[2]. The 7-membered ring disrupts the optimal distance between the protonated amine and the catechol-binding pocket, leading to steric clashes or sub-optimal hydrogen bonding[1].

Serotonergic Activity

The 5-HT1A receptor shows a more nuanced, stereoselective response to ring expansion. For example, the enantiomers of 5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine exhibit pronounced stereoselectivity[3]. While the (R)-enantiomer displays 5-HT1A agonist activity, it is notably less potent than the aminotetralin standard, 8-OH-DPAT[3]. Interestingly, the (S)-enantiomer is largely inactive at 5-HT receptors but shows weak dopaminergic properties, whereas the (R)-enantiomer is devoid of dopaminergic activity[3].

Quantitative Data Summary
Pharmacological PropertyAminotetralinsAmino-benzocycloheptenes
Ring System 6-membered alicyclic fused to benzene7-membered alicyclic fused to benzene
Preferred Conformation Half-chairTwist-chair / Boat
Dopamine (D2/D3) Affinity High (Potent Agonists)Low to Negligible
5-HT1A Affinity High (e.g., 8-OH-DPAT)Moderate (Highly Stereoselective)
Pharmacophore Vector Optimal N-to-Aromatic distanceAltered N-to-Aromatic distance

Experimental Workflows: Self-Validating Protocols

To accurately quantify the drop in affinity caused by ring expansion, researchers must employ highly controlled radioligand binding assays. The following protocol is designed as a self-validating system : it mandates the concurrent use of an internal standard (8-OH-DPAT) to ensure that any observed reduction in benzocycloheptene affinity is a true pharmacological divergence, rather than a degradation of the radioligand or tissue preparation.

Step-by-Step Methodology: Competitive Radioligand Binding Assay (5-HT1A)
  • Tissue Preparation: Homogenize rat brain tissue (hippocampus/cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to wash endogenous serotonin, and repeat centrifugation.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of [3H] -8-OH-DPAT (final concentration ~1 nM).

    • 50 µL of the test compound (aminotetralin or amino-benzocycloheptene) at varying concentrations ( 10−10 to 10−4 M).

    • 50 µL of reference standard (unlabeled 8-OH-DPAT) in control wells to define non-specific binding (NSB).

    • 850 µL of the tissue homogenate.

  • Equilibration: Incubate the plates at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification & Validation: Extract filters into scintillation vials, add liquid scintillation cocktail, and count radioactivity.

    • Self-Validation Check: The IC50​ of the internal 8-OH-DPAT standard must fall within its documented historical range (~1-3 nM). If it fails, the entire plate's data is discarded.

  • Data Analysis: Convert IC50​ values to Ki​ (inhibition constant) using the Cheng-Prusoff equation.

G S1 Tissue Prep (Rat Brain Homogenate) S2 Incubation [3H]-8-OH-DPAT + Ligand S1->S2 S3 Rapid Filtration (GF/B Filters) S2->S3 S4 Liquid Scintillation Counting S3->S4 S5 Data Analysis (Ki determination) S4->S5

Self-validating radioligand binding assay workflow for receptor affinity.

References[2] Cannon, J. G., Pease, J. P., Hamer, R. L., Ilhan, M., Bhatnagar, R. K., & Long, J. P. (1984). Resorcinol congeners of dopamine derived from benzocycloheptene and indan. PubMed (NIH).https://pubmed.ncbi.nlm.nih.gov/6319700/[1] Cannon, J. G., et al. (1980). Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. PubMed (NIH).https://pubmed.ncbi.nlm.nih.gov/7400030/[3] Björk, L., et al. (1991). (R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine. Stereoselective interactions with 5-HT1A receptors in the brain. PubMed (NIH).https://pubmed.ncbi.nlm.nih.gov/1672323/

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine from precursors

Application Note: De Novo Synthesis and Functionalization Protocols for 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-2-amine Executive Summary The benzosuberane (benzocycloheptene) scaffold is a privileged structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Functionalization Protocols for 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-2-amine

Executive Summary

The benzosuberane (benzocycloheptene) scaffold is a privileged structural motif embedded in numerous natural products (e.g., colchicine, himachalene) and synthetic pharmaceuticals, particularly acting as vascular disrupting agents (VDAs) and tubulin polymerization inhibitors [1]. The target molecule, 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-2-amine (CAS: 51490-15-4), serves as a critical nucleophilic intermediate for drug discovery and cross-coupling applications.

This application note outlines a highly robust, scalable, and self-validating three-step synthetic protocol. Starting from commercially available 1-benzosuberone, the workflow leverages a deoxygenation step followed by regioselective electrophilic aromatic substitution and quantitative catalytic reduction.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2-aminobenzosuberane requires precise control over aromatic functionalization. The protocol is driven by the following mechanistic principles:

  • Ring Preservation via Wolff-Kishner Reduction: To convert 1-benzosuberone to benzosuberane without reducing the aromatic ring, the Wolff-Kishner reduction (hydrazine hydrate and KOH) is employed. This method is strictly preferred over catalytic hydrogenation for this specific step to prevent the over-reduction of the fused system into a fully saturated bicyclic alkane.

  • Steric-Driven Regioselective Nitration: The core causality of this synthesis relies on the unique steric environment of the benzosuberane system. The alkyl attachments at the C4a and C9a positions are weakly activating and ortho/para-directing. However, the puckered, non-planar conformation of the fused seven-membered cycloheptyl ring imposes severe steric hindrance at the C1 and C4 positions [2]. Consequently, electrophilic attack by the nitronium ion ( NO2+​ ) is directed almost exclusively to the sterically accessible C2 and C3 positions. Due to the local symmetry of the ring, these positions are equivalent, yielding 2-nitrobenzosuberane as the sole major product.

  • Self-Validating Nitro Reduction: The final transformation utilizes 10% Pd/C under a mild hydrogen atmosphere. The reaction is self-validating: the disappearance of the distinct yellow chromophore of the nitroarene visually signals the completion of the reduction to the corresponding aniline derivative.

Synthetic Workflow

Workflow A 1-Benzosuberone (Starting Material) B Benzosuberane (Intermediate 1) A->B NH2NH2, KOH 190°C (Wolff-Kishner) C 2-Nitrobenzosuberane (Intermediate 2) B->C HNO3, H2SO4 0°C (Nitration) D 6,7,8,9-Tetrahydro-5H- benzo[a]cyclohepten-2-amine (Target) C->D H2, 10% Pd/C RT (Reduction)

Synthetic workflow for 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-2-amine from 1-benzosuberone.

Mechanistic Causality of Regioselectivity

Mechanism Start Benzosuberane (Symmetric Aromatic Ring) Nitronium Electrophile: NO2+ (Nitronium Ion) Steric Positions 1 & 4: Sterically Hindered by Cycloheptyl Ring Start->Steric Blocked Pathway Accessible Positions 2 & 3: Sterically Accessible & Electronically Activated Start->Accessible Favored Pathway Product Exclusive Formation of 2-Nitrobenzosuberane Accessible->Product EAS Reaction

Mechanistic causality of regioselective electrophilic aromatic substitution on benzosuberane.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Benzosuberane (Deoxygenation)
  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-benzosuberone (50.0 g, 312 mmol) in diethylene glycol (250 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous, 39.0 g, 624 mmol) and potassium hydroxide pellets (52.5 g, 936 mmol).

  • Reaction: Heat the mixture to 110 °C for 1.5 hours to form the hydrazone intermediate. Gradually increase the temperature to 190 °C, distilling off water and excess hydrazine via the Dean-Stark trap. Maintain at 190 °C for 3 hours until nitrogen evolution ceases.

  • Workup & Validation: Cool to room temperature, dilute with distilled water (500 mL), and extract with hexanes (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Check: FT-IR must show the complete disappearance of the strong carbonyl stretch at ~1680 cm−1 .

Protocol 2: Regioselective Nitration to 2-Nitrobenzosuberane
  • Setup: Dissolve benzosuberane (30.0 g, 205 mmol) in concentrated sulfuric acid (120 mL) in a 500 mL flask and cool to 0 °C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated HNO3​ (14.2 g, 225 mmol) and concentrated H2​SO4​ (30 mL). Add this mixture dropwise to the benzosuberane solution over 45 minutes, maintaining the internal temperature strictly below 5 °C to prevent dinitration [3].

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup & Validation: Pour the reaction mixture over crushed ice (800 g). Extract the precipitated product with ethyl acetate (3 × 250 mL).

    • Critical Validation: Wash the organic layer with saturated aqueous NaHCO3​ until the aqueous phase remains strictly pH > 7 (ensuring complete removal of residual H2​SO4​ ). Dry over MgSO4​ and concentrate to yield a pale yellow solid.

Protocol 3: Catalytic Reduction to 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-2-amine
  • Setup: Dissolve 2-nitrobenzosuberane (25.0 g, 131 mmol) in HPLC-grade methanol (250 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 2.5 g) under a steady stream of nitrogen to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Workup & Validation:

    • Visual Validation: The reaction is complete when the yellow color of the solution transitions to completely colorless.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified via recrystallization from hexanes/ethyl acetate or stored as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields, chromatographic behaviors, and critical nuclear magnetic resonance (NMR) validation markers for the workflow.

CompoundExpected Yield (%)TLC Rf​ (Hexane/EtOAc)Key 1 H NMR Signals ( CDCl3​ , δ ppm)
Benzosuberane 92 - 95%0.90 (9:1)7.10 (s, 4H, Aromatic), 2.80 (m, 4H, benzylic CH2​ )
2-Nitrobenzosuberane 85 - 88%0.65 (9:1)8.01 (d, J=2Hz, 1H, H1), 7.95 (dd, J=8, 2Hz, 1H, H3), 7.25 (d, J=8Hz, 1H, H4)
2-Aminobenzosuberane 96 - 98%0.30 (7:3)6.95 (d, J=8Hz, 1H, H4), 6.55 (dd, J=8, 2Hz, 1H, H3), 6.48 (d, J=2Hz, 1H, H1), 3.55 (br s, 2H, NH2​ )

Note: The dramatic upfield shift of the H1 and H3 protons in the final step (from ~8.0 ppm to ~6.5 ppm) acts as a definitive spectroscopic validation of the successful reduction of the strongly electron-withdrawing nitro group to the electron-donating amine.

References

  • Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments. European Patent Office (EP1866292A1).
  • Synthesis of functionalized benzocycloheptene analogs. Organic Preparations and Procedures International, Taylor & Francis. Available at:[Link]

  • Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Bioorganic & Medicinal Chemistry, National Institutes of Health (PMC). Available at:[Link]

Application

Step-by-step preparation of benzocyclohepten-2-amine via catalytic hydrogenation

An Application Note for the Synthesis of Benzocyclohepten-7-amine Title: A Robust, Step-by-Step Protocol for the Preparation of 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-7-amine via Catalytic Hydrogenation of a Benzosube...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Benzocyclohepten-7-amine

Title: A Robust, Step-by-Step Protocol for the Preparation of 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-7-amine via Catalytic Hydrogenation of a Benzosuberone Oxime Intermediate

Abstract

Benzocycloheptene amine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-7-amine, a key bicyclic amine intermediate. The synthesis begins with the high-yield conversion of commercially available benzosuberone (6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one) to its corresponding oxime. The core of the methodology is the subsequent catalytic hydrogenation of the oxime intermediate to the target primary amine using Raney® Nickel. This guide offers detailed, field-proven protocols, critical safety procedures for handling pyrophoric catalysts and high-pressure hydrogenation, mechanistic insights, and characterization data to support researchers in the reliable synthesis of this valuable compound.

Introduction: The Significance of Benzocycloheptene Amines

The benzocycloheptene framework, a seven-membered ring fused to a benzene ring, is a privileged scaffold in the design of novel therapeutic agents.[2] Derivatives have shown a wide range of biological activities, including acting as anti-inflammatory, anti-convulsant, and CNS-depressant agents.[3] The introduction of an amine functionality onto this scaffold opens avenues for further derivatization and the development of new chemical entities with potential therapeutic value.

The reduction of ketoximes to primary amines is a classic and reliable transformation in organic synthesis.[4] While various reducing agents can be employed, catalytic hydrogenation offers a clean, atom-economical, and scalable method.[5][6] This protocol focuses on the use of Raney® Nickel, a highly active heterogeneous catalyst well-suited for the reduction of the C=N bond in oximes.[4][7] The complete synthetic pathway is illustrated below.

Overall Synthetic Schemedot

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

}

Sources

Method

Application Note: Coupling Strategies for 6,7,8,9-Tetrahydro-5H-benzoannulen-2-amine in the Synthesis of Antiviral and Antibacterial Therapeutics

Application Note: Coupling Strategies for 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine in the Synthesis of Antiviral and Antibacterial Therapeutics Executive Summary 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine (common...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coupling Strategies for 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine in the Synthesis of Antiviral and Antibacterial Therapeutics

Executive Summary

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine (commonly known as 2-aminobenzosuberane) is a privileged, conformationally unique scaffold in modern medicinal chemistry. The fused seven-membered cycloheptane ring imparts distinct lipophilicity and 3D geometry compared to traditional indane or tetralin systems, allowing it to access deep hydrophobic sub-pockets in complex biological targets.

This application note provides an in-depth, self-validating technical guide for performing critical coupling reactions—specifically Amide Coupling and Buchwald-Hartwig Amination—using this scaffold. These methodologies are foundational for synthesizing [1], [2], and[3].

Mechanistic Insights: The "Aniline Challenge"

A defining chemical feature of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine is that the primary amine is directly attached to the aromatic ring, classifying it as an aniline derivative . This presents two distinct synthetic challenges:

  • Reduced Nucleophilicity: The lone pair on the nitrogen atom is delocalized into the aromatic π -system. This resonance significantly reduces its nucleophilicity compared to aliphatic amines, making standard acylation or alkylation sluggish.

  • Steric Hindrance: The adjacent, bulky seven-membered suberane ring introduces significant steric clashes during transition state formations, particularly when coordinating with bulky organometallic catalysts.

Amide Coupling Dynamics

When synthesizing benzoannulene amides (such as those targeting the CHIKV replication complex[1]), standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion (<40% yield) due to the weak nucleophilicity of the aniline nitrogen.

The Solution: Uronium-based coupling reagents like HATU are required. HATU operates by generating a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to anchor the weakly nucleophilic 2-aminobenzosuberane and accelerate the acylation step.

Pathway A Viral Entry & Uncoating B Translation of Non-Structural Proteins A->B C Viral Replication Complex (nsP1-4) B->C D RNA Synthesis & Viral Assembly C->D E Benzoannulene Amide Inhibitor E->C Inhibits Complex Formation

Mechanism of Action: Benzoannulene inhibitors targeting the CHIKV replication complex.

Buchwald-Hartwig Cross-Coupling Dynamics

For the synthesis of N-aryl or N-heteroaryl derivatives (e.g., Axl inhibitors[2]), Buchwald-Hartwig amination is utilized. The primary risk when coupling primary anilines is bis-arylation (the attachment of two aryl groups to the nitrogen).

The Solution: The use of a bulky, electron-rich dialkylbiaryl phosphine ligand like BrettPhos is critical. BrettPhos forms a mono-ligated palladium complex [L-Pd(0)] that is highly active for oxidative addition but sterically precludes the coordination of a second aryl halide, exclusively yielding the desired secondary amine.

Quantitative Data & Optimization

Table 1: Optimization of Amide Coupling Conditions

Reaction: 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine (1.0 eq) + p-tert-butylbenzoic acid (1.1 eq) at 25°C.

Coupling ReagentBase (2.0 eq)SolventTime (h)Yield (%)Mechanistic Observation
EDC / HOBtDIPEADMF2438%Sluggish reaction; unreacted amine remains.
PyBOPEt₃NDCM1862%Moderate conversion; byproduct separation difficult.
HATU DIPEA DMF 4 94% Rapid HOAt ester formation overcomes low nucleophilicity.
Table 2: Ligand Screening for Buchwald-Hartwig Amination

Reaction: 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine (1.2 eq) + 4-chloropyridine (1.0 eq), Pd₂(dba)₃ (2 mol%), NaOtBu (1.5 eq), Toluene, 100°C, 12h.

Ligand (4 mol%)Mono-arylation (%)Bis-arylation (%)Conclusion
BINAP45%15%Poor conversion; bidentate ligand restricts active site.
XPhos70%22%Good conversion but significant over-arylation.
RuPhos82%8%Improved selectivity, but trace bis-arylation persists.
BrettPhos 96% <1% Optimal steric bulk completely prevents bis-arylation.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Synthesis of CHIKV Inhibitor Precursors)

This protocol utilizes a self-validating TLC/LC-MS tracking system to ensure the complete consumption of the weakly nucleophilic starting material.

Reagents:

  • 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine (1.0 mmol, 161.2 mg)

  • Carboxylic Acid derivative (e.g., p-tert-butylbenzoic acid) (1.1 mmol)

  • HATU (1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation is crucial. It allows the formation of the highly reactive HOAt ester before the weakly nucleophilic amine is introduced, preventing side reactions.

  • Amine Addition: Add 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine in one portion.

  • In-Process Validation (TLC): After 2 hours, spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 7:3). Stain with Ninhydrin and heat.

    • Validation: The starting amine will appear as a distinct purple/brown spot. The successful formation of the amide will be Ninhydrin-negative but highly UV-active (254 nm). Continue stirring until the purple spot completely disappears.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure amide.

Protocol B: Buchwald-Hartwig Amination (Synthesis of N-Aryl Derivatives)

Workflow Step1 1. Substrate Prep (Ar-Cl + Amine) Step2 2. Catalyst Complexation (Pd2(dba)3 + BrettPhos) Step1->Step2 Step3 3. Base Addition (NaOtBu in Toluene) Step2->Step3 Step4 4. Thermal Activation (100°C, 12h, N2 atm) Step3->Step4 Step5 5. In-Process Control (LC-MS: Check bis-arylation) Step4->Step5 Step5->Step4 Incomplete Conversion Step6 6. Workup & Purification Step5->Step6

Self-validating workflow for the Buchwald-Hartwig amination of benzoannulen-2-amine.

Reagents:

  • 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine (1.2 mmol, 193.5 mg)

  • Aryl Chloride (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • BrettPhos (0.04 mmol, 21.5 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube, combine the Aryl Chloride, Pd₂(dba)₃, BrettPhos, and NaOtBu. Evacuate and backfill with ultra-pure Nitrogen three times.

  • Catalyst Complexation: Add anhydrous Toluene (4.0 mL) followed by the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine.

    • Validation: Observe the color of the solution. It should transition from a dark purple/red (unactivated Pd₂(dba)₃) to a deep orange/brown, indicating the successful formation of the active[BrettPhos-Pd(0)] complex.

  • Thermal Activation: Seal the tube and heat to 100°C in a pre-heated oil bath for 12 hours.

    • Causality: The high temperature is required to overcome the activation energy barrier for the oxidative addition of the aryl chloride to the sterically encumbered palladium center.

  • In-Process Validation (LC-MS): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS.

    • Validation: Monitor for the [M+H]⁺ peak of the desired secondary amine. Specifically, check for the mass of the bis-arylated byproduct. If bis-arylation exceeds 2%, reduce the temperature to 85°C.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • Title: Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors (US7709482B2)
  • Title: Antibacterial compounds and methods for use (WO2013033228A1)

Sources

Application

Applications of benzocyclohepten-2-amine in CNS drug discovery research

Executive Summary & Structural Rationale In central nervous system (CNS) drug discovery, the spatial orientation of a pharmacophore dictates both target affinity and off-target liabilities. Benzocyclohepten-2-amine (and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, the spatial orientation of a pharmacophore dictates both target affinity and off-target liabilities. Benzocyclohepten-2-amine (and its derivatives, such as 2-aminobenzocycloheptene) serves as a conformationally restricted, rigidified analog of phenethylamine and amphetamine.

By tethering the flexible ethylamine side-chain of amphetamine into a seven-membered cycloheptene ring, medicinal chemists lock the dihedral angle between the aromatic ring and the primary amine. The causality behind this structural choice is twofold:

  • Pharmacophore Mapping: It forces the molecule into a specific spatial geometry, allowing researchers to empirically determine the exact "bioactive conformation" required to engage monoamine transporters (DAT, NET, SERT) versus off-target receptors.

  • Metabolic Shielding: The rigid bicyclic bulk sterically hinders metabolic degradation pathways—specifically ring hydroxylation and monoamine oxidase (MAO) cleavage—thereby prolonging the biological half-life in brain tissue .

Key CNS Applications & Target Engagement

Monoamine Transporter Modulation

Benzocyclohepten-2-amines are classic pharmacological tools used to study the efflux mechanisms of dopamine and norepinephrine. Because their rigid structure mimics the extended conformation of amphetamine, they readily cross the blood-brain barrier (BBB) and induce transporter-mediated monoamine release. They are heavily utilized in behavioral pharmacology to differentiate transporter-mediated hyperactivity from direct receptor agonism.

Aminopeptidase N (APN/CD13) Inhibition for Analgesia

Beyond transporter modulation, the benzocycloheptene amine scaffold has been successfully functionalized to create ultra-potent inhibitors of Aminopeptidase N (APN). APN is a zinc-dependent metalloprotease responsible for the degradation of endogenous opioid peptides (enkephalins) in the CNS. By substituting the cycloheptenone ring (e.g., 7-amino-benzocyclohepten-6-one derivatives), researchers have achieved picomolar inhibition ( Ki​=60 pM). The rigid bicyclic system perfectly occupies the hydrophobic S1 subsite of the APN enzyme, preventing enkephalin degradation and producing profound, non-addictive analgesia .

Kinase Inhibition in Neuro-Oncology (AXL / PI3K)

Recently, complex derivatives such as (7S)-6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-amine have been deployed as critical intermediates in the synthesis of AXL receptor tyrosine kinase inhibitors. AXL overexpression in the CNS is linked to glioblastoma survival and drug resistance. The benzocycloheptene core provides the necessary lipophilicity and vector trajectory to act as an ATP-competitive inhibitor within the kinase hinge region .

TargetEngagement Scaffold Benzocyclohepten-2-amine (Rigid Scaffold) Target1 Monoamine Transporters (DAT / NET) Scaffold->Target1 Conformational Locking Target2 Aminopeptidase N (APN / CD13) Scaffold->Target2 Hydrophobic Pocket Binding Target3 Kinase Receptors (AXL / PI3K) Scaffold->Target3 ATP-competitive Inhibition Outcome1 Dopamine/Norepinephrine Efflux Modulation Target1->Outcome1 Outcome2 Enkephalin Degradation Inhibition (Analgesia) Target2->Outcome2 Outcome3 Neuro-oncology & Epilepsy Management Target3->Outcome3

Fig 1. Target engagement and pharmacological outcomes of the benzocycloheptene amine scaffold.

Quantitative Pharmacological Profiling

The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic data of key benzocyclohepten-2-amine derivatives across different CNS targets.

Compound / DerivativePrimary TargetPrimary ApplicationBinding Affinity / PotencyPK Property (Brain Half-life)
2-Aminobenzocycloheptene DAT / NETMonoamine efflux mappingLow µM (Uptake inhibition)1.0 - 2.0 hours (Rat)
7-Amino-benzocyclohepten-6-one (1d') APN / CD13Analgesia (Enkephalinase inhibition) Ki​ = 60 pMHigh metabolic stability
(7S)-Tetrahydro-pyrrolidinyl-derivative AXL KinaseTumor suppression / Glioblastoma IC50​ < 10 nMHigh BBB penetrance

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring data integrity requires protocols that inherently validate themselves against false positives. Below are two foundational methodologies for evaluating benzocycloheptene amines.

Protocol A: In Vitro Monoamine Transporter Uptake Assay

Purpose: To quantify the ability of a rigid amine to inhibit the reuptake of monoamines. Causality of Design: We utilize HEPES buffer because it maintains physiological pH (7.4) without precipitating the Ca2+ and Mg2+ ions that are strictly required for the function of Na+/Cl− -dependent monoamine transporters.

Step-by-Step Methodology:

  • Preparation: Isolate rat striatal synaptosomes and resuspend in oxygenated HEPES-buffered Krebs-Ringer solution.

  • Compound Incubation: Pre-incubate the synaptosomes with varying concentrations of the benzocyclohepten-2-amine derivative (0.1 nM to 100 µM) for 10 minutes at 37°C.

  • Radioligand Addition: Add 10 nM of [3H] -Dopamine to initiate the uptake process. Incubate for exactly 5 minutes.

  • Termination: Rapidly terminate the reaction by adding ice-cold buffer and filtering through GF/B glass microfiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation Step (Critical): You must run two parallel control plates:

    • 0°C Control: Incubate a set of wells on ice. Active transport ceases at 0°C; any signal here represents passive diffusion or non-specific membrane sticking.

    • Specific Inhibitor Control: Add 10 µM GBR12909 (a highly selective DAT inhibitor). If the radiolabeled signal is not completely abolished in this well, your synaptosome preparation is compromised or contaminated by non-DAT uptake mechanisms.

Protocol B: LC-MS/MS CNS Penetrance & Pharmacokinetics

Purpose: To accurately determine the brain-to-plasma ratio ( Kp,brain​ ) of the rigid amine. Causality of Design: Brain tissue is highly vascularized. If an animal is simply euthanized and the brain extracted, up to 3% of the brain's weight is residual blood. If the drug is highly concentrated in the plasma, this residual blood will falsely elevate the apparent brain concentration, leading to a catastrophic overestimation of BBB penetrance. Transcardial perfusion is therefore mandatory.

Step-by-Step Methodology:

  • Dosing: Administer the benzocyclohepten-2-amine derivative (e.g., 10 mg/kg IV or PO) to a cohort of Sprague-Dawley rats.

  • Euthanasia & Perfusion: At predetermined time points (e.g., 0.5, 1, 2, 4 hours), anesthetize the rat and perform a transcardial perfusion using ice-cold heparinized saline until the liver and brain are completely blanched (cleared of blood).

  • Tissue Processing: Harvest the brain, weigh it, and homogenize in 3 volumes of 80:20 Acetonitrile:Water containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Step (Critical): The inclusion of the SIL-IS is the self-validating mechanism. Because brain tissue contains high levels of lipids (phospholipids) that cause severe ion suppression in the MS source, the SIL-IS will co-elute with your target compound and experience the exact same suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, you mathematically cancel out the matrix effect.

PKWorkflow Step1 1. Compound Dosing (IV/PO Administration) Step2 2. Transcardial Perfusion (Removes Blood Contamination) Step1->Step2 Step3 3. Brain Homogenization (SIL-IS Addition) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification) Step3->Step4 Step5 5. Data Validation (Matrix Effect Correction) Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for assessing CNS penetrance of rigid amines.

References

  • Fuller, R. W., Baker, J. C., & Molloy, B. B. (1977). Biological disposition of rigid analogs of amphetamine. Journal of Pharmaceutical Sciences, 66(2), 271-272.[Link]

  • Maiereanu, C., Schmitt, C., Schifano-Faux, N., Le Nouën, D., Defoin, A., & Tarnus, C. (2011). A novel amino-benzosuberone derivative is a picomolar inhibitor of mammalian aminopeptidase N/CD13. Bioorganic & Medicinal Chemistry, 19(18), 5716-5733.[Link]

  • World Intellectual Property Organization. (2022).

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from benzocyclohepten-2-amine

Welcome to the Technical Support Center. Benzocyclohepten-2-amine and its derivatives (e.g., 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-amine) are critical sp3 -rich bicyclic scaffolds utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzocyclohepten-2-amine and its derivatives (e.g., 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-amine) are critical sp3 -rich bicyclic scaffolds utilized in the synthesis of AXL receptor tyrosine kinase inhibitors and novel antimicrobial agents . While their rigid 3D framework enhances pharmacokinetic properties, their high basicity and lipophilicity present unique purification challenges .

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to ensure >95% purity of your target amine.

Part 1: Fundamental Triage (FAQs)

Q: I am losing my benzocyclohepten-2-amine derivative on the normal-phase silica column. The yield is terrible, and the peak tails endlessly. What is happening? A: Secondary and tertiary bicyclic amines interact strongly with the acidic silanol groups ( −Si-OH ) on standard silica gel, leading to irreversible chemisorption. Fix: You must passivate the silica. Add 1% to 5% Triethylamine ( Et3​N ) or aqueous Ammonium Hydroxide ( NH4​OH ) to your mobile phase. Alternatively, switch to a Reverse-Phase (C18) workflow, which is the industry standard for these scaffolds.

Q: My acid-base extraction yielded less than 40% recovery. The amine didn't fully partition into the aqueous layer during the acid wash. Why? A: The lipophilicity of the fused benzocycloheptene core is likely causing the protonated amine salt (e.g., hydrochloride) to remain partially soluble in your organic layer, especially if you used Dichloromethane (DCM). DCM is highly polarizable and can solvate lipophilic ion pairs. Fix: Swap DCM for a strictly non-polar solvent like Hexanes or Diethyl Ether during the acidic extraction step. This forces the charged amine salt into the aqueous phase.

Q: I have a mixture of regioisomers (e.g., 1-amine vs. 2-amine) from my nitration/reduction sequence. Acid-base extraction isn't separating them. How do I proceed? A: Regioisomers have nearly identical pKa​ values, meaning they will co-extract during pH swings. You must exploit their differing hydrophobic surface areas. Proceed directly to Preparative RP-HPLC using a shallow gradient of Acetonitrile/Water with an ion-pairing agent like Trifluoroacetic acid (TFA).

Part 2: Purification Workflows & Visualizations

To determine the correct purification modality, you must first identify the chemical nature of your impurities.

PurificationWorkflow Start Crude Benzocyclohepten-2-amine Extract Acid-Base Extraction (pH Swing) Start->Extract Remove neutrals CheckPurity Purity > 95%? Extract->CheckPurity Chromatography RP-HPLC (C18) or Silica + Et3N CheckPurity->Chromatography No (Isomers/Close impurities) SaltForm Salt Formation (HCl or Tartrate) CheckPurity->SaltForm Yes Chromatography->SaltForm Polish Pure Pure Amine / Salt SaltForm->Pure

Fig 1. Decision tree for purifying benzocyclohepten-2-amine based on impurity profiles.

Quantitative Data: Impurity Resolution Matrix

Summarizing the physicochemical properties of typical reaction mixtures allows us to select the optimal separation technique.

Table 1: Troubleshooting Matrix for Benzocyclohepten-2-amine Impurities

Impurity TypeChemical NatureSeparation RationaleRecommended Modality
Unreacted Ketones Neutral, lipophilicDoes not ionize at low pH.Acid-Base Extraction
Regioisomers Basic, identical pKa​ Different hydrophobic surface area.RP-HPLC (C18)
Over-reduced amines Basic, similar pKa​ Slight differences in crystallinity.Salt Crystallization
Inorganic Salts Highly polar, ionicInsoluble in organic solvents.Aqueous Wash / Extraction

Part 3: Core Troubleshooting Guides & Methodologies

Protocol A: Liquid-Liquid Acid-Base Extraction (The Workhorse)

Mechanistic Rationale: Benzocyclohepten-2-amine has a conjugate acid pKa​ of approximately 9.5 to 10.5. By dropping the pH of the aqueous phase below 2.0, we quantitatively protonate the amine, converting it into a highly polar, water-soluble ammonium salt. Neutral impurities (like unreacted benzosuberone derivatives) remain entirely in the organic phase and are discarded.

AcidBaseMech OrganicCrude Organic Phase Amine + Impurities Acidify Add 1M HCl (pH < 2) OrganicCrude->Acidify AqueousSalt Aqueous Phase Amine-H+ Cl- Acidify->AqueousSalt Protonation OrganicWaste Organic Phase Neutral Impurities Acidify->OrganicWaste Phase Separation Basify Add NaOH (pH > 10) AqueousSalt->Basify ExtractBack Extract EtOAc Basify->ExtractBack Deprotonation PureFreeBase Organic Phase Pure Free Base ExtractBack->PureFreeBase

Fig 2. Mechanistic pathway of acid-base extraction exploiting amine ionization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether or Hexanes (10 mL per gram of crude). Do not use DCM.

  • Acidification: Add 1M aqueous HCl in a 1:1 volume ratio. Stir vigorously for 10 minutes to ensure complete biphasic mixing.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing your protonated amine). Discard the upper organic layer (containing neutral impurities).

  • Validation Check (Self-Validating Step): Spot the aqueous layer on a TLC plate, elute with 10% MeOH/DCM + 1% NH4​OH , and stain with Ninhydrin. A distinct purple/brown spot confirms the target amine is safely in the aqueous phase. If absent, your organic solvent is too polar; re-extract the organic layer with stronger acid.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH paper indicates pH > 10. The solution will turn cloudy as the free base precipitates.

  • Recovery: Extract the basified aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying & Concentration: Combine the EtOAc layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Preparative RP-HPLC (Isomer Separation)

Mechanistic Rationale: When separating regioisomers or closely related alkylated impurities, acid-base extraction fails. We rely on C18 Reverse-Phase HPLC. Because the amine is highly basic, it will smear across a C18 column if run in neutral water. We must add 0.1% Trifluoroacetic acid (TFA) . TFA acts as an ion-pairing agent, fully protonating the amine and forming a neutral, hydrophobic [Amine-H+][CF3​COO−] complex that interacts uniformly with the stationary phase, resulting in sharp, Gaussian peaks.

Table 2: Preparative RP-HPLC Gradient Data (C18 Column, 21.2 x 250 mm)

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)
0.0100020.0
5.0100020.0
25.0406020.0
30.059520.0
35.0100020.0

Step-by-Step Methodology:

  • Sample Prep: Dissolve the free base in a minimum volume of DMSO or Initial Mobile Phase (e.g., 10% ACN in Water with 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter.

  • Injection: Inject the sample onto the preparative C18 column.

  • Elution: Run the gradient specified in Table 2. Monitor UV absorbance at 220 nm and 254 nm. The benzocycloheptene chromophore absorbs well at 220 nm.

  • Fraction Collection: Collect peaks based on UV threshold triggering.

  • Validation Check (Self-Validating Step): Before pooling, take a 10 µL aliquot from the center of each collected fraction and run a rapid analytical LC-MS. The presence of the [M+H]+ peak with >95% UV purity validates the fraction.

  • Isolation: Pool the validated fractions and lyophilize (freeze-dry) to yield the benzocyclohepten-2-amine as a TFA salt. (Note: If the free base is required for downstream coupling, repeat Protocol A on the lyophilized powder).

References

  • Source: Google Patents / Arcus Biosciences, Inc.
  • Title: Discovery and chemical optimisation of a potent, Bi-cyclic antimicrobial inhibitor of Escherichia coli PBP3 Source: Communications Biology (Nature Portfolio) URL: [Link]

  • Title: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat Source: Organic Letters (American Chemical Society) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility in 6,7,8,9-Tetrahydro-5H-benzoannulen-2-amine Salts

Welcome to the Formulation & Development Technical Support Center. 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine derivatives are highly lipophilic molecules frequently utilized in neuro-therapeutics and antiviral drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Development Technical Support Center. 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine derivatives are highly lipophilic molecules frequently utilized in neuro-therapeutics and antiviral drug design[1]. However, their rigid, bicyclic hydrocarbon core results in exceptionally high crystal lattice energies and poor aqueous solubility (often <1 µg/mL), creating significant bottlenecks in preclinical and clinical development[1].

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to overcome these specific physicochemical hurdles.

The Counterion Conundrum: Why Standard Salts Fail

Q: I synthesized the hydrochloride (HCl) salt of my benzoannulene amine, but it precipitates immediately in simulated gastric fluid (SGF). Why is this happening, and how do I fix it?

A: This is a classic manifestation of the Common-Ion Effect combined with high crystal lattice energy. While HCl is the default counterion in early drug discovery, the high concentration of chloride ions in the stomach (SGF) forces the dissolution equilibrium of the amine-HCl salt backward, suppressing its solubility[2]. Furthermore, small, tightly packed counterions like chloride often form highly stable, high-melting-point crystals with planar benzoannulene ring systems, making them thermodynamically resistant to dissolution.

The Solution: Switch to a counterion that disrupts the crystal packing and is immune to the gastric common-ion effect. Sulfonate salts—specifically mesylate (methanesulfonate) or tosylate—are highly recommended. The bulky, asymmetric nature of the mesylate ion lowers the crystal lattice energy, consistently yielding higher apparent solubility for lipophilic amines[3].

Protocol 1: Tier 1 Mesylate Salt Screening

This protocol is a self-validating system designed to isolate and confirm a novel crystalline salt form.

  • Dissolution: Suspend 100 mg of the 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine free base in 2.0 mL of a moderately polar solvent system (e.g., Tetrahydrofuran/Acetone, 1:1 v/v) at 50°C until fully dissolved.

  • Ionization: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 0.5 mL of the same solvent) dropwise under continuous stirring.

  • Crystallization: Cool the solution to 5°C at a rate of 0.5°C/min. If no precipitation occurs after 2 hours, add an anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid, then hold at 5°C overnight.

  • Isolation: Vacuum filter the resulting solids and dry under a vacuum at 40°C for 12 hours.

  • System Validation (Critical): Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on the dried powder. Validation Criteria: A successful salt hit is validated only if the XRPD diffractogram presents a unique pattern distinct from the free base, and the DSC shows a single, sharp melting endotherm, confirming a pure, new crystalline phase rather than an amorphous precipitate or physical mixture.

Liquid Formulations: Overcoming Intrinsic Lipophilicity

Q: The mesylate salt improved solubility, but it is still insufficient for high-dose intravenous (IV) toxicology studies. How can I achieve >1 mg/mL in an aqueous vehicle?

A: When manipulating the solid state (salts) reaches its thermodynamic limit, you must alter the micro-environment of the molecule in solution. Cyclodextrin (CD) complexation is the optimal strategy here. The hydrophobic 6,7,8,9-tetrahydro-5H-benzoannulene core fits neatly into the lipophilic cavity of β-cyclodextrin derivatives, while the exterior hydroxyl groups ensure aqueous solubility[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the industry standards for basic amines.

Caution: Careful pH control is required. If the pH exceeds the pKa of the amine, the un-ionized free base may exceed the complexation capacity of the CD, leading to catastrophic precipitation[5].

Protocol 2: HP-β-CD Inclusion Complexation

This protocol utilizes stoichiometric validation to ensure true molecular encapsulation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a 50 mM Acetate buffer adjusted to pH 4.5 (ensuring the benzoannulene amine remains fully ionized).

  • API Addition: Add the benzoannulene amine salt to the vehicle in 5 mg increments, vortexing for 2 minutes between additions, until a visible suspension persists (oversaturation).

  • Equilibration: Protect from light and agitate the suspension on an orbital shaker at 300 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium.

  • Clarification: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

  • System Validation (Critical): Construct a Phase-Solubility Diagram by repeating this process at 0%, 5%, 10%, 15%, and 20% CD concentrations. Validation Criteria: The system is validated if HPLC analysis reveals a linear increase in API solubility as a function of CD concentration ( AL​ -type curve). The slope of this line must be used to calculate the 1:1 stability constant ( K1:1​ ), proving true inclusion rather than mere co-solvent effects.

Solid Dosage Forms: Bypassing Lattice Energy

Q: We are moving to Phase I oral solid dosage forms. The salt forms lack the bioavailability required due to poor dissolution rates in the intestines. What is the next step?

A: For oral delivery of highly lipophilic, poorly soluble compounds (BCS Class II/IV), you must bypass the crystal lattice energy entirely by formulating an Amorphous Solid Dispersion (ASD) [6]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as HPMCAS or PVP-VA), you trap the API in a highly energetic amorphous state. Upon ingestion, the polymer matrix dissolves and releases the drug, creating a "spring and parachute" effect: a rapid spike in supersaturated solubility (the spring) maintained by the polymer inhibiting recrystallization (the parachute)[7].

Protocol 3: Hot-Melt Extrusion (HME) Mini-Screen

This protocol validates the physical stability of the amorphous state.

  • Blending: Geometrically blend 20% (w/w) of the benzoannulene amine free base with 80% (w/w) HPMCAS (Hypromellose acetate succinate).

  • Extrusion: Feed the blend into a twin-screw micro-extruder. Set the barrel temperature profile to 10°C above the Tg​ of the polymer but below the degradation temperature of the API (typically 140°C - 160°C).

  • Cooling & Milling: Rapidly cool the extrudate on a chill roll to freeze the amorphous state, then mill into a fine powder (<250 µm).

  • System Validation (Critical): Analyze the milled extrudate via Modulated DSC (mDSC). Validation Criteria: The ASD is validated as a true molecular dispersion only if the crystalline melting endotherm ( Tm​ ) of the API is completely absent, and a single, unified glass transition temperature ( Tg​ ) is observed between the Tg​ of the pure drug and the pure polymer.

Data Presentation: Solubility Enhancement Comparison

The following table summarizes the expected quantitative outcomes of the troubleshooting strategies applied to a standard 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine derivative.

Formulation StrategyApparent Aqueous Solubility (µg/mL)Physical StabilityMechanism of EnhancementBest Use Case
Free Base < 1.0Very HighN/A (Baseline)In vitro discovery assays (DMSO)
HCl Salt 5 - 15HighSimple IonizationEarly non-oral PK studies
Mesylate Salt 50 - 200Moderate-HighReduced lattice energyStandard oral solid dosage
HP-β-CD Complex 1,000 - 5,000High (in solution)Hydrophobic cavity encapsulationIV / Liquid oral dosing
ASD (HPMCAS) 2,000 - 10,000MetastableAmorphization / SupersaturationAdvanced oral solid dosage

Mechanistic Workflows & Visualizations

Troubleshooting_Tree A Precipitation of Benzoannulene Amine B Perform Counterion Screening (Mesylate/Acetate) A->B C Solubility > 1 mg/mL? B->C D Proceed to PK Studies C->D Yes E Assess Dosage Form C->E No F Liquid / IV Form: HP-β-CD Complexation E->F Liquid G Oral Solid Form: Amorphous Solid Dispersion E->G Solid F->D G->D

Decision matrix for resolving benzoannulene amine solubility failures.

ASD_Mechanism Cryst Crystalline Salt (High Lattice Energy) Process Hot Melt Extrusion (Thermal/Shear Energy) Cryst->Process Polymer Polymer Carrier (e.g., HPMCAS) Polymer->Process Amorph Amorphous Solid Dispersion (ASD) Process->Amorph Molecular Dispersion Sol Supersaturated GI Solution Amorph->Sol Spring & Parachute Effect

Mechanism of Amorphous Solid Dispersions overcoming crystal lattice energy.

References

  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews / PubMed URL:[Link]

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies Source: Cyclodextrin News URL:[Link]

  • FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development Source: Drug Development & Delivery URL:[Link]

  • EP1570862A1 - Highly soluble binary cyclodextrin inclusion complexes Source: Google Patents URL

Sources

Troubleshooting

Benzocycloheptene Amine Acylation: Technical Support &amp; Troubleshooting Guide

Welcome to the Application Scientist Support Center. Benzocycloheptene amines are privileged bicyclic scaffolds integral to the development of biologically active compounds, including melatonin receptor agonists, neurope...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Benzocycloheptene amines are privileged bicyclic scaffolds integral to the development of biologically active compounds, including melatonin receptor agonists, neuropeptide antagonists, and various other pharmacological targets[1][2]. While the N-acylation of these amines is a fundamental transformation, researchers frequently encounter challenges such as over-acylation, substrate racemization, and reagent hydrolysis[3][4].

This guide is designed to provide causality-driven troubleshooting, optimized empirical data, and self-validating protocols to ensure high-fidelity acylation in your workflows.

Reaction Optimization Workflow

Before diving into specific troubleshooting, we recommend following this logical decision tree to establish your baseline reaction conditions.

Workflow Start Benzocycloheptene Amine Starting Material Chirality Is the amine chiral? Start->Chirality Chiral Mild Conditions (DCM, 0°C, weak base) Chirality->Chiral Yes Achiral Standard/Green Conditions (THF/Dioxane or H2O, RT/MW) Chirality->Achiral No Analysis LC-MS/TLC Analysis Chiral->Analysis Achiral->Analysis LowYield Low Conversion? Analysis->LowYield AddDMAP Add DMAP (0.1 eq) or increase temp LowYield->AddDMAP Yes Diacylation Diacylation Observed? LowYield->Diacylation No AddDMAP->Analysis ReduceEq Reduce Acylating Agent (1.05 eq) & lower temp Diacylation->ReduceEq Yes Success Aqueous Workup & Purification Diacylation->Success No ReduceEq->Analysis

Optimization workflow for benzocycloheptene amine N-acylation.

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why am I observing significant diacylation (imide formation) during the acylation of my primary benzocycloheptene amine? The Causality: Primary amines initially react to form a secondary amide. While amides are significantly less nucleophilic than the starting amine due to resonance stabilization, highly reactive acylating agents (like acyl chlorides) in the presence of excess base can still attack the amide nitrogen[3]. The Solution: Strictly control the stoichiometry to 1.05–1.1 equivalents of the acylating agent. Furthermore, lower the temperature to 0 °C during the addition phase. The kinetic barrier for the secondary amide to react is higher than that of the primary amine; lowering the temperature exploits this differential, freezing out the over-acylation pathway[3].

Q2: My chiral benzocycloheptene amine is undergoing racemization during acylation. How can I preserve stereochemical integrity? The Causality: Harsh basic conditions (e.g., using strong bases or elevated temperatures) can cause deprotonation at the alpha-chiral center of the acylating agent or the amine, leading to planar enolate-like intermediates and subsequent racemization[3]. The Solution: Switch to milder bases like pyridine or N-methylmorpholine (NMM) in dichloromethane (DCM) at 0 °C[2]. Alternatively, utilize benzotriazole chemistry or acyl azides, which have been empirically shown to retain chiral integrity even under aqueous microwave conditions[5].

Q3: The reaction stalls at 60-70% conversion despite using an excess of reagents. What is the limiting factor? The Causality: This plateau typically points to the competitive hydrolysis of the acylating agent by adventitious moisture in the solvent. It can also occur if the amine-hydrochloride salt precipitates out of solution because the chosen base is not efficiently scavenging the acid byproduct[3]. The Solution: Ensure all solvents are strictly anhydrous. If using triethylamine (TEA), ensure it is freshly distilled. If the reaction still stalls, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05–0.1 eq). DMAP acts as a highly nucleophilic acyl transfer catalyst, accelerating the desired reaction before hydrolysis can compete.

Quantitative Optimization Data

To assist in selecting the correct reaction environment, we have consolidated empirical data comparing various acylation conditions for benzocycloheptene derivatives.

Table 1: Comparative Optimization of Reaction Conditions

Solvent SystemBase / CatalystTempTimeConversionMechanistic Note
Dioxane Triethylamine (TEA)RT2 h88%Excellent solubility for bulky bicyclic substrates; TEA efficiently scavenges HCl[6].
DCM Pyridine0 °C to RT4 h92%Milder basicity prevents alpha-deprotonation, preserving chiral centers[2].
Water / DCM NaOH (aq)0 °C to RT1.5 h95%Biphasic Schotten-Baumann conditions prevent acyl chloride hydrolysis by isolating it in the organic layer[2][3].
Water None50 °C (MW)20 min>95%Green conditions utilizing benzotriazole chemistry; diffusion-controlled and highly stereoretentive.
Solvent-Free NoneRT15 min>90%Catalyst-free neat conditions suitable only for highly reactive liquid anhydrides.
Self-Validating Standard Operating Procedures (SOPs)

Below are two highly reliable, step-by-step methodologies for the acylation of benzocycloheptene amines. Each protocol includes a self-validation step to ensure process integrity before moving to purification.

Protocol A: Anhydrous Acylation in Dioxane (Standard Method)

Best for general, achiral benzocycloheptene amines utilizing acyl chlorides.[6]

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 2.5 mmol of the benzocycloheptenyl amine in 5.0 mL of anhydrous dioxane.

  • Base Addition: Add 550 mg (approx. 5.4 mmol) of freshly distilled triethylamine (TEA) to the solution.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 2.5 mmol of the desired carboxylic acid chloride over 10 minutes to manage the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting amine. The product amide will typically have a higher Rf​ value due to the loss of the polar primary amine group. Proceed to step 7 only when the starting material spot is completely consumed.

  • Quench & Workup: Pour the mixture onto an ice/1M HCl mixture to quench unreacted acyl chloride and protonate excess TEA. Extract the precipitate with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Schotten-Baumann Acylation (Aqueous Biphasic)

Best for moisture-sensitive acyl chlorides or when avoiding anhydrous organic solvents.[2][3]

  • Organic Phase: Dissolve the benzocycloheptene amine (1.0 mmol) in 10 mL of dichloromethane (DCM) in a 50 mL flask.

  • Aqueous Phase: Add an aqueous solution of 2 M sodium hydroxide (1.5 mmol, 1.5 equivalents).

  • Thermal Control: Vigorously stir the biphasic mixture (to maximize interfacial surface area) and cool in an ice bath to 0 °C.

  • Acylation: Add the acyl chloride (1.1 mmol, 1.1 equivalents) dropwise directly into the organic layer.

  • Propagation: Allow the reaction to warm to room temperature and stir vigorously for 1.5 hours.

  • Self-Validation Check: Extract a 50 µL aliquot of the organic phase and analyze via LC-MS. A successful reaction will show the expected [M+H]⁺ mass of the acylated benzocycloheptene derivative with minimal to no trace of the [M+H]⁺ of the starting amine or the +2Ac diacylated mass.

  • Workup: Separate the organic layer in a separatory funnel. Wash the organic layer twice with deionized water (10 mL) to remove residual salts, dry over anhydrous MgSO₄, and evaporate the solvent to yield the crude amide.

Sources

Optimization

Preventing oxidation of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine during storage

Welcome to the technical support guide for 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidative degradation of this compound during storage. Aromatic amines are known for their susceptibility to oxidation, which can compromise sample integrity, impact experimental reproducibility, and affect the development of novel therapeutics. This guide offers a series of frequently asked questions, troubleshooting protocols, and detailed experimental procedures to ensure the long-term stability of your valuable samples.

I. Understanding the Challenge: The Oxidation of Aromatic Amines

Aromatic amines, including 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine, are prone to oxidation when exposed to atmospheric oxygen. This process is often accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The oxidation of the amine functional group can lead to the formation of colored impurities, including nitroso, nitro, and polymeric byproducts, rendering the compound unsuitable for many applications. The primary mechanism involves the formation of radical intermediates that can propagate a chain reaction, leading to significant degradation over time.[1] Therefore, stringent storage and handling protocols are essential to maintain the purity and activity of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperatures for 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine?

A1: For long-term stability, it is recommended to store 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine at or below -20°C. Some suppliers of similar air-sensitive compounds recommend storage at 2-8°C for shorter durations.[2] Studies on other aromatic amines have shown that storage at low temperatures, such as -70°C, can maintain stability for over a year.[3] Generally, temperatures should be kept below 30°C to minimize degradation.[4]

Q2: How does atmospheric oxygen affect the stability of this compound?

A2: Atmospheric oxygen is the primary driver of oxidative degradation for aromatic amines.[5][6] Exposure to air can lead to the formation of colored byproducts and a decrease in purity. To mitigate this, the compound should always be handled and stored under an inert atmosphere.[2]

Q3: What is an inert atmosphere, and how can I create one for storage?

A3: An inert atmosphere is an environment that is free of reactive gases like oxygen.[7] The most common inert gases for chemical storage are nitrogen and argon.[2] You can create an inert atmosphere by using a technique called inert gas blanketing, where the air in the storage container is replaced with an inert gas.[5][8][9][10] This can be done inside a glovebox or by using a Schlenk line.[11][12]

Q4: Are there any chemical additives that can prevent oxidation?

Q5: What type of container is best for storing 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine?

A5: The compound should be stored in a tightly sealed container made of a non-reactive material such as amber glass or high-density polyethylene (HDPE).[4][15] Amber glass is preferred as it protects the compound from light, which can accelerate oxidation. The container should have a secure cap with a liner that provides an excellent seal against air and moisture, such as a Sure/Seal™ bottle.[16]

III. Troubleshooting Guide: Identifying and Resolving Oxidation Issues

Observed Problem Potential Cause Recommended Solution
Discoloration of the solid or solution (e.g., turning yellow, brown, or black) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial. For solutions, de-gas the solvent before use. Minimize exposure to ambient light.
Appearance of new, unidentified peaks in analytical data (e.g., HPLC, GC-MS, NMR) Formation of degradation products from oxidation.Re-evaluate storage conditions. Ensure the container is properly sealed and the inert atmosphere is maintained. Consider repurifying a small sample if the purity has dropped significantly.
Inconsistent experimental results or loss of biological activity Degradation of the starting material, leading to lower effective concentrations.Use a freshly opened vial or a sample that has been stored under optimal conditions. Quantify the purity of the compound before each experiment using a suitable analytical method.
Solid material appears clumpy or has a changed texture Absorption of moisture from the atmosphere. Amines can be hygroscopic.[4]Store the compound in a desiccator, even when under an inert atmosphere, to minimize moisture exposure. Ensure all handling is performed in a dry environment, such as a glovebox.

IV. Experimental Protocols

Protocol 1: Optimal Long-Term Storage of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine

This protocol describes the best practices for storing the solid compound to minimize oxidation.

Materials:

  • 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine

  • Amber glass vials with PTFE-lined caps or Sure/Seal™ bottles

  • Glovebox or Schlenk line with a high-purity inert gas supply (nitrogen or argon)

  • -20°C or -80°C freezer

  • Parafilm or other sealing tape

Procedure:

  • Preparation: If not already working in an inert atmosphere, prepare your vials and any necessary tools by drying them in an oven (e.g., at 120°C for at least 4 hours) and allowing them to cool under a stream of inert gas or in a desiccator.

  • Aliquotting in a Glovebox (Preferred Method): a. Transfer the required amount of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine into pre-weighed amber glass vials inside a glovebox with a low oxygen and moisture atmosphere (<1 ppm is ideal).[11][15] b. Tightly cap each vial. c. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Aliquotting using a Schlenk Line: a. Place the bulk container of the amine and the empty, dried vials in a desiccator connected to a Schlenk line. b. Evacuate and backfill the desiccator with inert gas at least three times to ensure an inert atmosphere. c. Under a positive flow of inert gas, quickly transfer the desired amount of the amine into the vials. d. Tightly cap the vials while still under the inert gas stream.

  • Storage: a. Label the vials clearly with the compound name, date, and concentration (if applicable). b. Place the sealed vials in a freezer at -20°C or -80°C for long-term storage. c. Log the sample information and storage location in your laboratory inventory system.

Protocol 2: Preparation and Storage of a Stock Solution

This protocol details the preparation of a stock solution and its subsequent storage.

Materials:

  • Properly stored 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine solid

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, or as appropriate for your experiment)

  • Inert gas supply (nitrogen or argon)

  • Schlenk flask or other suitable glassware for solution preparation

  • Syringes and needles

  • Amber glass vials with PTFE-lined caps

  • -20°C or -80°C freezer

Procedure:

  • Solvent Degassing: Before use, degas the solvent to remove dissolved oxygen. This can be achieved by bubbling a gentle stream of inert gas through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Solution Preparation: a. In an inert atmosphere (glovebox or under a positive pressure of inert gas), add the desired amount of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine to a Schlenk flask. b. Using a syringe, add the degassed, anhydrous solvent to the flask to achieve the target concentration. c. Gently swirl the flask to ensure the compound is fully dissolved.

  • Aliquoting and Storage: a. Using a clean, dry syringe, draw up the stock solution and dispense it into smaller, pre-labeled amber glass vials. b. Before capping, flush the headspace of each vial with inert gas. c. Tightly cap the vials and seal with Parafilm. d. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

V. Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the oxidation pathway and the recommended storage workflow.

Oxidation_Pathway Potential Oxidation Pathway of Aromatic Amines A Aromatic Amine (R-NH2) B Amine Radical Cation (R-NH2•+) A->B Initial Oxidation C Further Oxidation Products (Nitroso, Nitro, Polymers) B->C Propagation O2 Oxygen (O2) Light, Metal Ions O2->A H_atom Hydrogen Atom Abstraction H_atom->B

Caption: Simplified oxidation pathway of aromatic amines.

Storage_Workflow Recommended Storage Workflow start Receive Compound glovebox Work in Inert Atmosphere (Glovebox/Schlenk Line) start->glovebox aliquot Aliquot into Amber Vials glovebox->aliquot inert Blanket with Inert Gas (Nitrogen or Argon) aliquot->inert seal Seal Tightly (PTFE-lined cap, Parafilm) inert->seal storage Store at ≤ -20°C seal->storage end Stable Compound for Experiments storage->end

Caption: Workflow for optimal storage of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine.

By adhering to these guidelines, researchers can significantly extend the shelf-life and maintain the integrity of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine, ensuring the reliability and reproducibility of their experimental results.

References

  • Vertex AI Search. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • INOX Air Products. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Unknown. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Wikipedia. (2025, December 28). Tank blanketing.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Google Patents. (n.d.). US2653171A - Stabilized aromatic amines.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Aldrich Technical Bulletin AL-134. (n.d.). Handling Air-Sensitive Reagents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 12). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
  • ResearchGate. (n.d.). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • Sigma-Aldrich. (n.d.). 6,7,8,9-Tetrahydro-5H-benzo[2]annulen-7-one. Retrieved March 10, 2026, from

Sources

Troubleshooting

Troubleshooting low conversion rates in benzocycloheptenone oxime reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to reduce bulky benzocycloheptenone oximes to their corresponding primary amines. The fused...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to reduce bulky benzocycloheptenone oximes to their corresponding primary amines. The fused seven-membered ring introduces severe conformational flexibility and steric shielding around the C=N bond, making standard reduction protocols fail.

This guide provides causality-driven troubleshooting, self-validating protocols, and alternative strategies to overcome stalled conversions and catalyst poisoning.

Part 1: Diagnostic Workflow

G Start Low Conversion Detected CheckOxime Oxime Conversion > 95%? Start->CheckOxime OptOxime Optimize Oximation (Acid Catalyst, ↑ Temp) CheckOxime->OptOxime No CheckSol Is Oxime Fully Soluble? CheckOxime->CheckSol Yes OptOxime->CheckSol ChangeSol Adjust Solvent (THF/MeOH 1:1) CheckSol->ChangeSol No CheckMethod Identify Reduction Pathway CheckSol->CheckMethod Yes ChangeSol->CheckMethod CatHydro Catalytic Hydrogenation (Pd/C, Raney Ni) CheckMethod->CatHydro Hydride Hydride Reduction (NaBH4, LiAlH4) CheckMethod->Hydride Poisoning Prevent Poisoning: Add Brønsted Acid CatHydro->Poisoning Sterics Overcome Sterics: Use Lewis Acid (TiCl4) Hydride->Sterics Success Primary Amine Isolated Poisoning->Success Sterics->Success

Diagnostic workflow for troubleshooting benzocycloheptenone oxime reduction failures.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My catalytic hydrogenation (Pd/C, H2) stalls at 30-40% conversion. Why does the catalyst deactivate so quickly? A1: This is a classic case of catalyst poisoning. Oximes are inherently difficult to reduce due to the resonance stability provided by the adjacent oxygen atom's lone pairs[1]. When the benzocycloheptenone oxime does successfully reduce, the resulting primary amine is a strong Lewis base. In a neutral solvent (like pure ethanol or ethyl acetate), these amine products strongly adsorb onto the palladium surface, blocking active sites and halting the catalytic cycle. The Fix: Perform the hydrogenation under strictly acidic conditions. Adding a stoichiometric amount of a strong Brønsted acid (e.g., methanesulfonic acid) immediately protonates the newly formed amine into an ammonium salt. The positively charged salt cannot coordinate to the palladium metal, keeping the catalyst active[1].

Q2: I switched to a metal-hydride system (LiAlH4), but I'm getting a complex mixture of unreacted oxime, primary amine, and secondary amine byproducts. What is the mechanistic cause? A2: The benzocycloheptene backbone is highly sterically demanding. The bulky 7-membered ring physically blocks the trajectory of the incoming hydride[2]. LiAlH4 is a harsh reagent; if the reduction is slow due to sterics, the intermediate imine can undergo competitive nucleophilic attack by the already-formed primary amine, leading to secondary amine dimerization. The Fix: Switch to a transition-metal-assisted borohydride system, such as NaBH4​/NiCl2​⋅6H2​O or NaBH4​/TiCl4​ . The Lewis acid ( Ti4+ or Ni2+ ) coordinates to the oxime nitrogen and oxygen, highly polarizing the C=N bond and making it vastly more electrophilic. This allows the milder, smaller borohydride to attack efficiently despite the steric bulk.

Q3: Are there alternative, milder methods if my substrate contains sensitive functional groups that cannot tolerate high-pressure H2 or strong hydrides? A3: Yes. Recent breakthroughs in electrocatalytic reductive amination have shown that oxime intermediates can be selectively reduced in pH-neutral aqueous electrolytes. Utilizing a Pb/PbO electrocatalyst at low overpotentials allows for the reduction of oximes to amines with high Faradaic efficiency, entirely bypassing the need for high-pressure hydrogen gas or highly reactive hydride species[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Assisted Catalytic Hydrogenation

Causality Focus: Overcoming catalyst poisoning via in-situ amine protonation.

  • Preparation: In a high-pressure Parr reactor, dissolve 10 mmol of benzocycloheptenone oxime in 30 mL of a 1:1 mixture of THF and Methanol. Reasoning: THF ensures full solubility of the bulky oxime, while Methanol stabilizes the ionic intermediates required for acid-assisted reduction.

  • Acidification: Add 1.5 equivalents (15 mmol) of methanesulfonic acid (MsOH).

  • Catalyst Addition: Add 10 mol% of 10% Pd/C.

  • Hydrogenation: Purge the reactor with N2​ (3x), then H2​ (3x). Pressurize to 50 bar H2​ and stir vigorously at room temperature for 12 hours.

  • Self-Validation Check (In-Process): Depressurize and take a 0.1 mL aliquot. Basify with 1M NaOH and extract into EtOAc. Spot on TLC (Ninhydrin stain). The oxime (UV active, Ninhydrin negative) should be completely gone, replaced by a baseline spot (Ninhydrin positive, purple). If oxime remains, the catalyst may have agglomerated; add 5 mol% fresh Pd/C and re-pressurize.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate, basify with 2M NaOH to pH 10 to liberate the free amine, and extract with dichloromethane (3 x 20 mL).

Protocol B: Lewis Acid-Mediated Borohydride Reduction

Causality Focus: Overcoming steric hindrance via electrophilic activation.

  • Preparation: Dissolve 10 mmol of the oxime in 40 mL of dry Methanol and cool to 0 °C in an ice bath.

  • Activation: Add 2.0 equivalents of NiCl2​⋅6H2​O . The solution will turn pale green. Stir for 15 minutes to allow coordination to the oxime.

  • Reduction: Slowly add 4.0 equivalents of NaBH4​ in small portions over 30 minutes. Reasoning: Vigorous evolution of hydrogen gas and an exothermic reaction will occur. The solution will turn black as finely divided Nickel boride ( Ni2​B ) is generated in situ, which acts as the active catalytic species.

  • Self-Validation Check (In-Process): After 2 hours at room temperature, the black suspension should settle when stirring is paused. A GC-MS of the clear supernatant must show an m/z corresponding to the primary amine (M-16 from the oxime mass) and a complete absence of the starting material peak.

  • Workup: Quench with saturated NH4​Cl (20 mL) to destroy excess hydride. Filter through Celite to remove the black nickel precipitate. Extract the aqueous layer with EtOAc.

Part 4: Quantitative Data Presentation

Table 1: Comparison of Reduction Strategies for Benzocycloheptenone Oximes

Reduction MethodReagents / CatalystPrimary Causality for FailureExpected ConversionSolution / Optimization
Standard Catalytic Pd/C, H2​ (1 atm), EtOHCatalyst poisoning by amine product< 30%Add 1.5 eq MsOH; increase H2​ to 50 bar
Standard Hydride LiAlH4​ , THFSteric shielding of C=N bond40 - 50%Switch to Lewis acid-activated system
Activated Hydride NaBH4​ , NiCl2​⋅6H2​O , MeOHIncomplete oxime dissolution> 95%Ensure 1:1 THF/MeOH solvent mixture
Electrocatalytic Pb/PbO, neutral aqueousElectrode passivation (rare)> 80%Maintain pH-neutral buffer

Part 5: References

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal (via PMC).[Link]

  • Rooney, C. L., et al. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society.[Link]

  • Chaudhary, A., et al. (2014). Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes. EXCLI Journal (via PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Structural Elucidation of 6,7,8,9-Tetrahydro-5H-benzoannulen-2-amine

Executive Summary & Analytical Context 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine (also known as 2-amino-benzosuberane) is a critical pharmacophore utilized in the development of Axl receptor tyrosine kinase inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

6,7,8,9-tetrahydro-5H-benzoannulen-2-amine (also known as 2-amino-benzosuberane) is a critical pharmacophore utilized in the development of Axl receptor tyrosine kinase inhibitors[1] and novel antiviral agents targeting Chikungunya virus replication[2].

From an analytical perspective, the structural verification of this scaffold presents a unique challenge. Unlike the rigid 6-membered rings found in tetralin derivatives, the 7-membered cycloheptane ring fused to the aniline core exhibits dynamic pseudorotation. At room temperature, the ring rapidly interconverts between chair, boat, and twist-boat conformations. This conformational flexibility causes the aliphatic protons to experience varying magnetic environments, leading to complex scalar coupling and severe line broadening.

Platform Comparison: Resolving the 7-Membered Ring

Benchtop NMR (80 MHz): Rapid Process Analytical Technology (PAT)

Recent advancements have positioned benchtop NMR as a highly cost-effective tool for pharmaceutical process monitoring and molecular weight determination[3]. However, when applied to benzosuberane derivatives, the 80 MHz field strength yields a low Δν/J ratio (the difference in resonance frequencies compared to the scalar coupling constant).

  • Performance: The aromatic protons (H-1, H-3, H-4) merge into a complex multiplet. More critically, the aliphatic protons (H-6, H-7, H-8) collapse into a strongly coupled, second-order envelope.

  • Verdict: Excellent for rapid, low-cost confirmation of the aromatic amine's presence during synthesis, but insufficient for stereochemical or detailed conformational mapping.

High-Field NMR (600 MHz): The Gold Standard for Elucidation

A 600 MHz magnet significantly increases the Larmor frequency, expanding the chemical shift dispersion ( Δν ) in Hertz. This shifts the spin system toward weak coupling (first-order spectra), allowing the extraction of precise J -values.

  • Performance: The aromatic region resolves into a clear ABX (or AMX) pattern. The benzylic protons (H-5, H-9) are distinctly separated from the aliphatic envelope due to the anisotropic shielding cone of the adjacent benzene ring[2].

  • Verdict: Mandatory for full structural elucidation, impurity profiling, and resolving the time-averaged chemical shifts of the cycloheptane ring.

AI-Assisted NMR Prediction (In Silico)

Software platforms utilizing Density Functional Theory (DFT) and empirical databases provide rapid simulated spectra.

  • Performance: Highly accurate for the rigid aniline core. However, AI models frequently underestimate the line broadening and complex multiplet splitting caused by the 7-membered ring's pseudorotation, as standard 1D predictions do not account for molecular dynamics (MD) over the NMR timescale.

  • Verdict: Best used as a supplementary validation tool alongside empirical High-Field data.

Quantitative Data Comparison

The following table summarizes the comparative resolution of 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine across the three analytical platforms based on established literature values[2].

Proton AssignmentExpected Shift (ppm)600 MHz Performance (High-Field)80 MHz Performance (Benchtop)AI Prediction Accuracy
H-4 (Aromatic) 6.95 – 7.06Fully resolved doublet (J = 7.8 Hz)Merged multipletHigh
H-3 (Aromatic) 6.50 – 6.86Fully resolved doublet of doubletsMerged multipletHigh
H-1 (Aromatic) 6.28 – 6.45Fully resolved doublet (J = 1.7 Hz)Broad singletHigh
-NH₂ (Amine) 3.50 – 4.00Broad singlet (exchangeable)Broad singletLow (Solvent dependent)
H-5, H-9 (Benzylic) 2.56 – 2.80Distinct multiplets (4H)Broad unresolved multipletModerate
H-6, H-7, H-8 (Aliphatic) 1.54 – 1.80Partially resolved multiplets (6H)Unresolved second-order envelopeLow (Fails on pseudorotation)

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following NMR acquisition protocol is designed as a self-validating system . It incorporates internal referencing and temperature calibration to account for the temperature-sensitive pseudorotation of the benzosuberane ring.

NMR_Workflow Start 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine Sample Preparation Benchtop Benchtop NMR (80 MHz) Rapid Structural Screening Start->Benchtop HighField High-Field NMR (600 MHz) High-Resolution Elucidation Start->HighField Process1 1D 1H Processing Phase & Baseline Correction Benchtop->Process1 HighField->Process1 Process2 2D NMR (HSQC/COSY) Spin System Mapping HighField->Process2 AI AI-Assisted Prediction Chemical Shift Validation Process1->AI Process2->AI Validate Final Structural Verification AI->Validate

Figure 1: Comparative NMR workflow for resolving benzosuberane derivatives.

Step-by-Step Methodology

Step 1: Self-Validating Sample Preparation

  • Dissolve 15 mg of synthesized 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality Check: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This internal standard provides an absolute 0.00 ppm reference, validating the chemical shift axis independent of external magnetic drift.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to prevent vortexing and magnetic susceptibility artifacts.

Step 2: Temperature Calibration & Shimming (Crucial for 7-Membered Rings)

  • Insert a 100% methanol standard tube into the 600 MHz spectrometer. Calculate the exact probe temperature using the chemical shift difference between the OH and CH₃ peaks. Calibrate the probe to exactly 298 K (25 °C).

  • Insert the sample tube. Lock onto the deuterium signal of CDCl₃.

  • Perform gradient shimming. Validation: Check the line shape of the TMS peak. Acquisition must only proceed if the TMS peak is a perfectly symmetrical Lorentzian curve with a half-height width of < 1.0 Hz.

Step 3: High-Field Acquisition (600 MHz)

  • Set the pulse sequence to a standard 1D proton experiment (zg30 or equivalent) with a 30° flip angle.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure full longitudinal relaxation of the benzylic protons.

  • Acquire 16 to 32 scans with a spectral width of 20 ppm.

Step 4: Data Processing & AI Validation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing the fine J -coupling of the ABX aromatic system.

  • Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to accurately integrate the broad aliphatic envelope (1.54–1.80 ppm).

  • Export the processed peak list to an AI prediction software (e.g., MNova) to cross-validate the aromatic assignments against DFT-calculated shifts.

References

  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors.
  • US7709482B2 - Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors.
  • Benchtop versus High Field NMR: Comparable Performance Found for the Molecular Weight Determination of Lignin.
  • 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Profiles of Benzocyclohepten-2-amine

Executive Summary & Analytical Context Benzocyclohepten-2-amine (systematically named 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine) is a critical rigidified pharmacophore utilized in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Benzocyclohepten-2-amine (systematically named 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine) is a critical rigidified pharmacophore utilized in the development of kinase inhibitors (such as AXL inhibitors)[1] and monoamine receptor modulators. Because the benzocycloheptene scaffold can host the amine moiety on either the aromatic ring (position 2) or the aliphatic ring (e.g., position 6 or 7)[2], structural characterization requires highly specific analytical techniques.

This guide provides an objective comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of benzocyclohepten-2-amine. By understanding the mechanistic causality behind its fragmentation, researchers can build self-validating protocols to definitively distinguish this aromatic amine from its aliphatic isomers.

Mechanistic Causality: The "Why" Behind the Fragmentation

To avoid empirical guessing, we must look at the thermodynamic and electronic drivers of fragmentation for benzocyclohepten-2-amine (Exact Mass: 161.1204 Da).

The Aromatic vs. Aliphatic Amine Dichotomy

The most critical diagnostic feature of benzocyclohepten-2-amine is its resistance to ammonia (NH₃) loss .

  • Aliphatic Isomers (e.g., 6-amino-benzocycloheptene): The amine is attached to an sp³ carbon. Protonation leads to the rapid expulsion of neutral NH₃ (loss of 17 Da), driven by the formation of a highly stable benzylic or allylic carbocation.

  • Aromatic Isomers (Benzocyclohepten-2-amine): The nitrogen lone pair is delocalized into the aromatic π -system, imparting partial double-bond character to the C(sp²)–N bond. Consequently, the loss of NH₃ is energetically unfavorable. Instead, fragmentation is entirely directed by the aliphatic cycloheptyl ring.

GC-EI-MS (Hard Ionization, 70 eV)

Under 70 eV electron ionization, the molecule forms a robust molecular radical cation [M]⁺• at m/z 161 . The fused 7-membered ring is highly susceptible to strain-relief pathways. It undergoes a retro-Diels-Alder-like ring contraction, expelling a neutral ethylene molecule (C₂H₄, 28 Da) to form an indane-like radical cation at m/z 133 . Subsequent high-energy cleavage of the aniline moiety results in the loss of hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 106 .

LC-ESI-MS/MS (Soft Ionization, CID)

Electrospray ionization yields the even-electron protonated species [M+H]⁺ at m/z 162 . During Collision-Induced Dissociation (CID), the even-electron rule dictates the loss of neutral molecules. The primary pathways involve the contraction of the cycloheptyl ring via the loss of ethylene (C₂H₄, 28 Da) to yield m/z 134 , or the loss of propylene (C₃H₆, 42 Da) to yield m/z 120 . The absence of an [M+H - 17]⁺ peak is the definitive marker of its aromatic nature.

Quantitative Data Presentation

The following table summarizes the comparative performance and diagnostic ions for benzocyclohepten-2-amine across both platforms.

Analytical PlatformPrecursor IonMajor Fragment Ions (m/z)Relative AbundanceStructural Assignment / Neutral Loss
GC-EI-MS (70 eV) m/z 161 [M]⁺•161100% (Base)Molecular radical cation
133~45%[M - C₂H₄]⁺• (Ring contraction)
106~30%[M - C₂H₄ - HCN]⁺• (Aniline cleavage)
LC-ESI-MS/MS (CID) m/z 162 [M+H]⁺162N/A (Precursor)Protonated molecule
134100% (Base)[M+H - C₂H₄]⁺ (Loss of ethylene)
120~60%[M+H - C₃H₆]⁺ (Loss of propylene)
145< 5%[M+H - NH₃]⁺ (Diagnostic absence)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps (isomer comparison) to prevent false-positive structural assignments.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve 1 mg of benzocyclohepten-2-amine in 1 mL of MS-grade methanol. Prepare a parallel control sample of an aliphatic isomer (e.g., 2-aminoindane or 6-amino-benzocycloheptene)[2].

  • Chromatography: Inject 1 µL splitless onto a 30 m x 0.25 mm x 0.25 µm HP-5MS column. Use a helium carrier gas flow of 1.0 mL/min.

  • Thermal Gradient: Hold at 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.

  • Validation Check: Confirm the base peak of the target sample is m/z 161. If the base peak is[M-17] or [M-28] with a weak molecular ion, suspect aliphatic amine contamination.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the compound to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH, 1.7 µm, 2.1 x 50 mm). Flow rate: 0.4 mL/min.

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Ionization: Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temp: 350°C.

  • CID Parameters: Isolate m/z 162 in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas.

  • Validation Check: Monitor the m/z 145 transition ([M+H - 17]⁺). A true benzocyclohepten-2-amine sample will show negligible signal here, instead dominating at m/z 134 and 120[1].

Mechanistic Visualizations

MS_Workflow A Sample Prep: Benzocyclohepten-2-amine B GC-EI-MS (70 eV Hard Ionization) A->B C LC-ESI-MS/MS (CID Soft Ionization) A->C E Data Analysis: [M]+• vs[M+H]+ B->E C->E D Isomer Differentiation (Aromatic vs Aliphatic) E->D

Orthogonal MS workflow for structurally validating benzocyclohepten-2-amine.

Fragmentation_Pathway M_EI [M]+• (m/z 161) EI-MS F1_EI [M - C2H4]+• m/z 133 M_EI->F1_EI -C2H4 F2_EI [M - C2H4 - HCN]+• m/z 106 F1_EI->F2_EI -HCN M_ESI [M+H]+ (m/z 162) ESI-MS/MS F1_ESI [M+H - C2H4]+ m/z 134 M_ESI->F1_ESI -C2H4 F2_ESI [M+H - C3H6]+ m/z 120 M_ESI->F2_ESI -C3H6

Mechanistic fragmentation pathways of benzocyclohepten-2-amine under EI and ESI conditions.

References

  • Title: WO2022246177A1 - Axl compounds Source: Google Patents URL
  • Title: Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats Source: ResearchGate URL: [Link]

Sources

Validation

Comparing bioactivity of benzocyclohepten-2-amine vs tetrahydronaphthalen-2-amine

An In-Depth Comparative Guide to the Bioactivity of Benzocyclohepten-2-amine and Tetrahydronaphthalen-2-amine Scaffolds Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of Benzocyclohepten-2-amine and Tetrahydronaphthalen-2-amine Scaffolds

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the bioactivity of two prominent bicyclic amine scaffolds: benzocyclohepten-2-amine and tetrahydronaphthalen-2-amine (also known as 2-aminotetralin or 2-AT). As foundational structures in medicinal chemistry, understanding their distinct pharmacological profiles is crucial for researchers, scientists, and drug development professionals. This document synthesizes experimental data to elucidate their structure-activity relationships (SAR), target affinities, and functional outcomes, providing a framework for informed lead optimization and drug design.

Structural and Conformational Analysis: The Foundation of Divergent Bioactivity

At first glance, benzocyclohepten-2-amine and tetrahydronaphthalen-2-amine share a similar bicyclic architecture, featuring a benzene ring fused to a non-aromatic, amine-substituted carbocycle. The critical distinction lies in the size of this second ring: a flexible seven-membered ring in benzocycloheptene versus a more constrained six-membered ring in tetrahydronaphthalene.

This seemingly subtle difference has profound implications for the molecule's three-dimensional shape and conformational flexibility. The tetralin ring of 2-aminotetralin adopts a relatively rigid half-chair conformation, which positions the 2-amino group in a well-defined spatial orientation. In contrast, the seven-membered cycloheptene ring is significantly more flexible, capable of adopting multiple, low-energy conformations. This conformational dynamism means the amino substituent of benzocyclohepten-2-amine can explore a wider conformational space, influencing how it interacts with the binding pockets of biological targets.

G cluster_0 Benzocyclohepten-2-amine cluster_1 Tetrahydronaphthalen-2-amine (2-Aminotetralin) Benzocycloheptene Benzocycloheptene Aminotetralin Aminotetralin

Caption: Core structures of Benzocyclohepten-2-amine and Tetrahydronaphthalen-2-amine.

Comparative Bioactivity: A Tale of Two Scaffolds

The structural differences outlined above translate into distinct and often divergent pharmacological profiles. While both scaffolds can be tailored to interact with a range of biological targets, they exhibit inherent predispositions for certain receptor families.

Dopaminergic and Adrenergic Systems: A Clear Divergence

The tetrahydronaphthalen-2-amine scaffold is a cornerstone of dopaminergic ligand design.[1] Numerous derivatives, particularly those bearing hydroxyl groups on the aromatic ring that mimic the catechol structure of dopamine, exhibit potent activity at dopamine receptors.[2][3][4] For instance, dihydroxy-substituted 2-aminotetralins are well-established dopamine receptor agonists.[3][4] The rigid conformation of the tetralin ring is thought to present the amine and phenyl moieties in an optimal arrangement for dopamine receptor binding.[3] This has led to the development of selective ligands for dopamine receptor subtypes, such as the D2 and D3 receptors.[5]

In stark contrast, derivatives of benzocyclohepten-2-amine have generally been found to be devoid of significant dopaminergic and adrenergic activity.[6][7] A comparative study directly evaluating N-alkylated congeners of phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene found that pharmacological activity was associated with the aminotetralin and aminoindan derivatives, but not with the aminobenzocycloheptene derivatives.[7] While some benzocycloheptene derivatives have been investigated as α-sympathomimetic agents, their primary mechanism is often distinct from direct receptor agonism in the same manner as the aminotetralins.[8]

Serotonergic System Modulation

The tetrahydronaphthalen-2-amine framework has also proven fruitful for developing ligands targeting serotonin (5-HT) receptors.[9] Specifically, 4-phenyl-2-aminotetralin (4-PAT) derivatives are potent modulators of 5-HT2A and 5-HT2C receptors, which are important targets for neuropsychiatric disorders.[9] The stereochemistry of these derivatives plays a crucial role in their selectivity and functional activity, with different diastereomers exhibiting distinct binding profiles at 5-HT2A, 5-HT2C, and off-target histamine H1 receptors.[9]

For benzocycloheptene-2-amine , the interaction with the serotonergic system is less defined by a single derivative class but is evident in the broader pharmacology of drugs containing this scaffold. Many tricyclic antidepressants and antihistamines, such as amitriptyline and cyproheptadine, incorporate a dibenzocycloheptene ring system.[10] These molecules often exhibit antiserotonergic properties as part of their complex pharmacological profile.[10]

Other Pharmacological Activities

Derivatives from both scaffolds have been explored for a wide range of other biological activities:

  • Opioid Receptors: Substituted (tetrahydronaphthalen-2-yl)methyl derivatives have been synthesized as potent and selective µ-opioid receptor ligands.[11][12][13]

  • Monoamine Oxidase (MAO) Inhibition: The amine functionality in both scaffolds makes them candidates for MAO inhibition, a mechanism used in the treatment of depression and neurodegenerative diseases.[14][15][16]

  • Anticancer and Antimicrobial Activity: Novel tetrahydronaphthalene derivatives have been investigated as inhibitors of Mycobacterium tuberculosis growth and for their anticancer properties.[17][18][19][20]

  • Anorexigenic and Antihistaminic Activity: Certain benzocycloheptene derivatives have shown marked anorexigenic (appetite suppressant) and antihistaminic activities.[8][10][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of these scaffolds is highly tunable through chemical modification. The following table summarizes key SAR trends.

Target ClassTetrahydronaphthalen-2-amine (2-AT) DerivativesBenzocyclohepten-2-amine Derivatives
Dopamine Receptors Aromatic Hydroxylation: 5,6- or 6,7-dihydroxy substitution (catechol mimics) is critical for potent agonist activity. 5,7-dihydroxy (resorcinol) patterns lead to less potent agents.[4]Generally inactive or possess a low order of activity.[6]
N-Substitution: Dialkylamino groups, particularly dipropyl, often enhance dopaminergic activity.[2]N-alkyl substitution does not appear to confer significant dopaminergic activity.[7]
Serotonin Receptors Phenyl Substitution at C4: Creates potent 5-HT2A/2C modulators.[9]Activity is often associated with larger, more complex structures like the dibenzocycloheptenes used in antidepressants and antihistamines.[10]
Stereochemistry: The (2R,4R)-configuration can confer selectivity for 5-HT2A over 5-HT2C receptors.[9]SAR is highly dependent on the specific derivative class (e.g., antihistamines, antidepressants).[21]
Opioid Receptors Hydroxyl Substitution: A hydroxyl group at the 5-position of the (tetrahydronaphthalen-2-yl)methyl moiety can dramatically increase binding affinity and selectivity for the µ-opioid receptor.[11][12]Less explored for this target class compared to 2-AT derivatives.

Experimental Protocols for Bioactivity Assessment

To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies. Below are detailed protocols for key assays used to characterize the bioactivity of these amine compounds.

Protocol: GPCR Radioligand Binding Assay (Competition)

This assay is fundamental for determining a compound's affinity (Ki) for a specific G-protein coupled receptor (GPCR). It measures the ability of a non-radioactive test compound to displace a known radioligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

  • Test compounds (benzocyclohepten-2-amine or tetrahydronaphthalen-2-amine derivatives)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand only), Non-Specific Binding (radioligand + high concentration of a known unlabeled ligand), and Competition (radioligand + varying concentrations of the test compound).

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the appropriate concentration of test compound or unlabeled ligand for Non-Specific Binding wells.

    • Add 50 µL of cell membrane suspension (e.g., 5-20 µg protein/well) to all wells.

    • Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[22]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[23]

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained by non-linear regression analysis of the competition curve.

G cluster_workflow GPCR Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compounds) plate Add Reagents to 96-Well Plate (Total, Non-Specific, Competition) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash (Separate Bound from Free Ligand) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive GPCR radioligand binding assay.

Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay quantifies the inhibitory activity of test compounds against MAO-A and MAO-B enzymes.

Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂).[14][15] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be measured. A decrease in the rate of fluorescence indicates MAO inhibition.[14]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-Tyramine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Positive controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[14][24]

  • Test compounds

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, test compounds, and positive controls in MAO Assay Buffer.

  • Plate Setup:

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 10 µL of test compound at various concentrations (or positive control/buffer for controls) to the appropriate wells.

    • Add 20 µL of MAO-A or MAO-B enzyme solution to all wells except the "no enzyme" blank.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzymes.[25]

  • Reaction Initiation: Prepare a "Working Reagent" mix containing the substrate, fluorogenic probe, and HRP in Assay Buffer. Add 20 µL of this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every 1-2 minutes for 20-30 minutes.[25]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the rates relative to the "enzyme control" (100% activity) and "inhibitor control" (0% activity).

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

G cluster_pathway MAO Assay Principle sub Monoamine Substrate (e.g., Tyramine) mao MAO Enzyme sub->mao + O₂ + H₂O prod Aldehyde + NH₃ + H₂O₂ hrp HRP prod->hrp H₂O₂ component probe Non-Fluorescent Probe (e.g., Amplex Red) probe->hrp fluor Fluorescent Product (Resorufin) mao->prod hrp->fluor

Caption: Signaling pathway and detection principle of the fluorometric MAO assay.

Conclusion

The benzocyclohepten-2-amine and tetrahydronaphthalen-2-amine scaffolds, while structurally related, occupy distinct niches in medicinal chemistry. Tetrahydronaphthalen-2-amine is a privileged scaffold for targeting dopaminergic and serotonergic GPCRs, owing to its semi-rigid conformation that effectively mimics endogenous neurotransmitters. Conversely, the benzocyclohepten-2-amine scaffold, with its greater conformational flexibility, has been more successfully applied to targets like histamine receptors and monoamine transporters, often within larger, more complex molecular frameworks. A key takeaway for drug design is the general lack of potent dopaminergic activity in the benzocycloheptene class compared to the robust activity seen in aminotetralins. This comparative guide underscores the critical role that subtle changes in molecular architecture play in defining bioactivity and provides a foundation for the rational design of novel therapeutics based on these versatile scaffolds.

References

  • ProQuest. (n.d.). Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors.
  • McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.
  • Maixner, W., et al. (1983). II. Pharmacological Studies With Derivatives of 2-aminotetralin... Suggest a Pharmacological Dissimilarity Between Peripheral Presynaptic Dopamine Receptors and alpha-2 Adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 224(2), 352-8. Retrieved from [Link]

  • Tandon, V. K., et al. (2004). Chemo- And Stereoselective Synthesis of Benzocycloheptene and 1-benzoxepin Derivatives as Alpha-Sympathomimetic and Anorexigenic Agents. PubMed. Retrieved from [Link]

  • Cannon, J. G., et al. (n.d.). Resorcinol congeners of dopamine derived from benzocycloheptene and indan. PubMed. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzocycloheptene. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • Cannon, J. G., et al. (n.d.). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. Retrieved from [Link]

  • Dutta, A. K., et al. (2000). Synthesis and characterization of novel derivatives of 2-aminotetralins: Development of highly selective derivatives for the D3 receptor. Medicinal Chemistry Research, 10(4), 208-229. Retrieved from [Link]

  • PMC. (n.d.). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Retrieved from [Link]

  • Bio-protocol. (n.d.). Human Monoamine Oxidase Inhibition Assay. Retrieved from [Link]

  • Kumar, V., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. PubMed. Retrieved from [Link]

  • PMC. (n.d.). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 12 benzocycloheptene analogous drugs. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PMC. Retrieved from [Link]

  • ACS Omega. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US4154852A - Novel aminobenzocycloheptenes.
  • Cannon, J. G., et al. (1980). Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. Journal of Medicinal Chemistry, 23(7), 745-9. Retrieved from [Link]

Sources

Comparative

Comparative Validation of Synthetic Routes for Regioisomeric Benzocycloheptene Amines

Executive Summary Functionalized benzocycloheptene amines are privileged bicyclic scaffolds that serve as critical pharmacophores in medicinal chemistry. Their unique seven-membered ring flexibility, combined with a fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized benzocycloheptene amines are privileged bicyclic scaffolds that serve as critical pharmacophores in medicinal chemistry. Their unique seven-membered ring flexibility, combined with a fused aromatic system, provides distinct spatial vectorization for drug targets, including ORL-1 receptors, dopamine receptors, and tubulin polymerization sites[1]. However, the synthesis of specific regioisomers (e.g., 5-amino vs. 6-amino benzocycloheptenes) presents significant chemo- and stereoselective challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare the two most prominent synthetic methodologies for generating these compounds: Classical Reductive Amination and Direct Asymmetric α-Amination . This guide breaks down the causality behind reagent selection, provides structured performance data, and outlines self-validating experimental protocols to ensure rigorous reproducibility in your drug development workflows.

Strategic Comparison of Synthesis Routes

The pharmacological profile of benzocycloheptene derivatives is highly dependent on the regioisomeric positioning of the amine. For example, 6,7,8,9-tetrahydro-1-hydroxy-N,N-dipropyl-5H-6-benzocycloheptenylamine exhibits vastly different dopamine-receptor stimulating activity compared to its indan or tetralin analogs, dictated entirely by the intramolecular distances of the functional groups[2]. To access these specific geometries, synthetic chemists typically rely on two divergent routes.

Route A: Reductive Amination of Benzosuberones

Reductive amination is the industry standard for converting benzocycloheptenones (benzosuberones) into corresponding amines. The protocol relies on the condensation of the ketone with a primary or secondary amine, followed by in situ reduction using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )[3].

  • Causality of Reagent Choice: Why NaBH(OAc)3​ instead of NaBH4​ ? The electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, rendering NaBH(OAc)3​ a exceptionally mild reducing agent. It selectively reduces the highly electrophilic iminium ion intermediate without reducing the starting benzosuberone, thereby preventing the formation of unwanted benzosuberol byproducts.

  • Limitations: While highly scalable, this route typically yields racemic mixtures unless pre-synthesized chiral amines or specialized transition-metal catalysts are employed.

Route B: Direct Catalytic Enantioselective α-Amination

For late-stage functionalization requiring strict stereocontrol, direct α-amination of unactivated benzosuberones is the superior alternative. This route utilizes electrophilic nitrogen sources (like azodicarboxylates or aryldiazonium salts) paired with chiral catalysts, such as BINAM-derived phosphoric acids or Zn-ProPhenol complexes[4][5].

  • Causality of Reagent Choice: In the BINAM-catalyzed approach, the reaction relies on Chiral Anion Phase-Transfer (CAPT). The insoluble aryldiazonium salt is pulled into the organic phase by the bulky, chiral phosphate anion. This forms a tightly bound, soluble ion pair that sterically shields one face of the benzosuberone enol, enforcing strict stereocontrol (often >90% ee) during the critical C-N bond formation[4].

G Substrate Benzosuberone (Ketone Precursor) RouteA Route A: Reductive Amination (NaBH(OAc)3) Substrate->RouteA Amine + Reductant RouteB Route B: Asymmetric α-Amination (Chiral Catalyst) Substrate->RouteB N-Electrophile ProductA Regioisomeric Benzocycloheptene Amine (Racemic) RouteA->ProductA High Yield ProductB α-Amino Ketone (>90% ee) RouteB->ProductB High Stereocontrol

Figure 1: Divergent synthetic pathways for functionalized benzocycloheptene amines.

Quantitative Data Presentation

The following table summarizes the experimental performance metrics of both routes based on validated literature parameters[4][5].

ParameterRoute A: Reductive AminationRoute B: Asymmetric α-Amination
Target Regioisomer ipso-Amine (e.g., 5-amino from 5-ketone)α-Amine (e.g., 6-amino from 5-ketone)
Typical Yield 85% – 95%60% – 80%
Stereoselectivity (ee) Racemic (unless chiral auxiliary used)85% – 96%
Scalability Excellent (Multi-gram to Kilogram)Moderate (Milligram to Gram)
Step Economy 1 Step (from ketone)1 Step (requires subsequent N-N cleavage)
Key Reagents NaBH(OAc)3​ , Primary/Secondary AmineBINAM-Phosphoric Acid, ArN2+​BF4−​
Primary Application Rapid library generation, scale-upLead optimization, SAR spatial mapping

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step if the reaction has failed or deviated from the expected mechanistic pathway.

Protocol 1: Reductive Amination of 1-Benzosuberone (Route A)

Objective: Synthesize racemic N-benzyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-amine.

  • Imine Formation: Dissolve 1-benzosuberone (1.0 equiv) and benzylamine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation.

  • Validation Checkpoint 1 (TLC): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). Do not proceed until the ketone spot is fully consumed. Stain with Ninhydrin; the intermediate imine will not stain strongly, but residual benzylamine will appear as a dark spot.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Quench & Extraction: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 2 (LC-MS & NMR): Analyze the crude product via LC-MS to confirm the mass of the target amine ( [M+H]+ ). Perform 1H NMR; the disappearance of the ketone α -protons and the appearance of a distinct benzylic multiplet confirm successful regioisomeric amination.

Protocol 2: Enantioselective α-Amination via CAPT (Route B)

Objective: Synthesize enantioenriched 6-(aryldiazenyl)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one.

  • Catalyst Preparation: In a flame-dried Schlenk flask, dissolve 1-benzosuberone (1.0 equiv) and the BINAM-derived chiral phosphoric acid catalyst (10 mol%) in methyl tert-butyl ether (MTBE)[4].

  • Phase-Transfer Initiation: Add NaH2​PO4​ (6.0 equiv) as a buffering agent. Introduce the solid aryldiazonium tetrafluoroborate salt ( ArN2+​BF4−​ , 1.2 equiv). The reaction is heterogeneous at this stage.

  • Stereocontrolled Coupling: Stir vigorously at -20 °C for 24 hours. The chiral catalyst will slowly transfer the diazonium salt into the organic phase, initiating the highly stereoselective C-N bond formation.

  • Validation Checkpoint 1 (Colorimetric & TLC): The reaction mixture will transition from a suspension to a deeply colored homogeneous solution as the diazenyl product forms. Monitor by TLC to ensure no over-reaction (di-amination) occurs.

  • Purification & Cleavage: Purify the α -diazene intermediate via flash column chromatography. To reveal the free α -amine, subject the intermediate to reductive cleavage using Zn dust in acetic acid.

  • Validation Checkpoint 2 (Chiral HPLC): Immediately post-purification, determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column). Run a racemic standard first to validate baseline separation of the enantiomers. A successful run should yield an ee > 90%.

CAPT Insoluble Insoluble Aryldiazonium (ArN2+ BF4-) IonPair Soluble Chiral Ion Pair [ArN2+][BINAM-P-O-] Insoluble->IonPair Phase Transfer Catalyst BINAM Phosphoric Acid (Chiral Anion) Catalyst->IonPair Anion Exchange Transition Stereocontrolled C-N Bond Formation IonPair->Transition Enol Benzosuberone Enol Enol->Transition Product Enantioenriched α-Diazene Transition->Product

Figure 2: Mechanism of Chiral Anion Phase-Transfer (CAPT) in α-amination.

Conclusion & Application Recommendations

The validation of synthetic routes for regioisomeric benzocycloheptene amines hinges on the ultimate goals of your drug discovery program.

  • Opt for Route A (Reductive Amination) during early-stage hit generation where library size and overall yield take precedence over stereochemical purity.

  • Opt for Route B (Asymmetric α-Amination) during lead optimization when mapping the spatial requirements of a receptor binding pocket (e.g., dopamine or ORL-1 receptors) is critical. The upfront cost of chiral catalysts is offset by the elimination of costly downstream chiral resolution steps.

References

  • Chaudhary, A., & Das, P. (2015). Strategies for Functionalized Benzocycloheptene Amines Synthesis. Current Organic Chemistry, 19(2), 179-196.[Link]

  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Wikström, H., Lindberg, P., Sanchez, D., Hjorth, S., Carlsson, A., & Paalzow, L. (1981). Monophenolic 2-(dipropylamino)indans and related compounds: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482.[Link]

  • Trost, B. M., & Malhotra, S. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Chemical Science, 9(13), 3327-3331.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7,8,9-tetrahydro-5H-benzoannulen-2-amine

Personal protective equipment for handling 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine As a Senior Application Scientist in drug discovery, I recognize that handling fused bicyclic aromatic amines like 6,7,8,9-tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Personal protective equipment for handling 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine

As a Senior Application Scientist in drug discovery, I recognize that handling fused bicyclic aromatic amines like 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine requires moving beyond basic compliance. This compound—an aniline derivative fused to a cycloheptane ring—is a highly valuable building block in medicinal chemistry, but it presents severe, insidious health risks.

To build a truly secure laboratory environment, we must move away from rote memorization of safety rules and instead understand the causality behind every protocol. This guide provides a self-validating, mechanistically grounded framework for the safe handling, operation, and disposal of this specific class of aromatic amines.

Toxicological Profile & Mechanistic Causality

The primary hazard of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine lies in its high lipid solubility, allowing it to rapidly penetrate intact skin and respiratory epithelia 1. Once absorbed, the compound undergoes hepatic metabolism. Cytochrome P450 enzymes oxidize the primary amine into a highly reactive N-hydroxyarylamine metabolite. This metabolite enters the bloodstream and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin 2. Methemoglobin is incapable of binding oxygen, leading to chemical asphyxiation, tissue hypoxia, and cyanosis even in well-oxygenated environments.

Methemoglobinemia A Aromatic Amine (Lipophilic) B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Dermal/Inhalation Absorption C N-hydroxyarylamine (Reactive Metabolite) B->C N-hydroxylation D Hemoglobin (Fe2+) Oxidation C->D Bloodstream Transport E Methemoglobin (Fe3+) (Tissue Hypoxia) D->E Impaired O2 Binding

Fig 1: CYP450-mediated toxification pathway of aromatic amines leading to methemoglobinemia.

Quantitative Safety & Operational Metrics

To design an effective defense, we must quantify the risks and the physical limits of our protective equipment. The following table summarizes the critical quantitative thresholds required for safe operation 3.

ParameterThreshold / ValueScientific CausalityOperational Implication
Fume Hood Face Velocity 100 – 120 fpmPrevents escape of high-vapor-pressure toxic aerosols.Mandatory validation before opening the reagent bottle.
Butyl Rubber Breakthrough > 480 minutesHigh density and cross-linking block lipophilic amines.Primary choice for extended synthetic workflows.
Nitrile Glove Breakthrough 30 – 60 minutesAnilines rapidly permeate thin nitrile matrices.Use only as an inner layer; discard immediately if splashed.
Methemoglobin (Subclinical) 1% – 15%Initial oxidation of Fe²⁺ to Fe³⁺ by N-hydroxyarylamines.Asymptomatic phase; indicates PPE failure and systemic exposure.
Methemoglobin (Clinical) > 15%Critical loss of oxygen-carrying capacity in erythrocytes.Induces cyanosis and hypoxia; requires immediate medical intervention.

Self-Validating Operational Workflow

Standard operating procedures often fail because they lack built-in verification. The protocol below utilizes a "self-validating" methodology, meaning you cannot proceed to the next step without physically confirming the success of the previous one.

Workflow Start 1. Environmental Check Verify Hood Velocity (100-120 fpm) PPE 2. PPE Donning Double Glove (Nitrile/Butyl) Start->PPE Transfer 3. Closed-System Transfer Weigh in pre-tared sealed vial PPE->Transfer Decon 4. Surface Decontamination 1% Acetic Acid Wash Transfer->Decon Validate 5. Protocol Validation Ninhydrin Swab Test (Negative) Decon->Validate

Fig 2: Self-validating operational workflow for handling highly toxic aromatic amines.

Step-by-Step Handling Protocol:
  • Environmental Verification:

    • Action: Check the digital anemometer on the Class II fume hood.

    • Causality: Aromatic amines sublimate and aerosolize easily. Containment is the primary defense against inhalation.

    • Validation Check: Do not uncap the reagent unless the monitor reads strictly between 100–120 fpm .

  • Strategic PPE Donning:

    • Action: Wear a fully buttoned flame-retardant lab coat, tightly fitting splash goggles (EN 166/NIOSH approved), and double gloves (inner nitrile, outer butyl rubber).

    • Causality: Nitrile provides tactile dexterity but fails rapidly against anilines. Butyl rubber provides the necessary chemical barrier.

    • Validation Check: Perform a pneumatic inflation test (trap air and squeeze) on the outer butyl gloves to confirm zero micro-punctures before donning.

  • Closed-System Transfer:

    • Action: Using a static-free spatula, transfer the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine into a pre-tared vial. Seal the vial tightly before removing it from the hood to transport to an analytical balance.

    • Causality: Prevents the distribution of invisible, toxic micro-dust across the laboratory environment.

    • Validation Check: Wipe the exterior of the sealed vial with a damp tissue. If the tissue shows any discoloration, decontamination is required before transport.

Spill Response and Chemical Decontamination Plan

Because 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine is a lipophilic free base, wiping a spill with pure water or organic solvents will merely spread the toxic hazard. We must use chemistry to neutralize the threat.

The Acid-Quench Decontamination Protocol:
  • Protonation (The Quench): Spray the affected surface with a 1% to 5% aqueous acetic acid solution .

    • Causality: The weak acid protonates the amine group (-NH₂ to -NH₃⁺). This converts the highly skin-permeable, lipophilic free base into a highly water-soluble ammonium salt, drastically reducing its dermal toxicity profile.

  • Absorption: Lay highly absorbent chemical spill pads over the protonated solution. Allow 3 minutes for capillary action to lift the salt from the surface micropores.

  • Surfactant Wash: Wipe the area with a laboratory-grade surfactant (e.g., Alconox) and warm water to remove residual organics.

  • Validation (Critical): Swab the decontaminated area with a colorimetric amine indicator strip (e.g., Ninhydrin swab).

    • Self-Validation: If the swab turns purple/blue, free amines are still present. Repeat steps 1-3 until the swab remains colorless.

Hazardous Waste Disposal Plan

Aromatic amines are environmentally persistent and highly toxic to aquatic life. Improper disposal can lead to severe ecological damage and regulatory violations.

  • Segregation: Never mix aromatic amine waste with strong oxidizers (e.g., nitric acid, peroxides) as this can trigger a violent exothermic reaction or fire. Do not mix with general solvent waste.

  • Containment: Collect all liquid waste, contaminated gloves, and empty reagent vials in a dedicated, high-density polyethylene (HDPE) container.

  • Labeling: Explicitly label the container: "Hazardous Waste: Toxic Aromatic Amine (Contains 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine) - Suspected Carcinogen / Methemoglobinemia Hazard."

By embedding causality and validation into our daily routines, we transform laboratory safety from a regulatory burden into a rigorous scientific discipline. We are committed to being your trusted partner in drug development, ensuring that your pursuit of therapeutic breakthroughs is matched by an uncompromising standard of operational safety.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Chemical Health & Safety[Link]

  • Medical Management Guidelines for Aniline Agency for Toxic Substances and Disease Registry (ATSDR) / CDC[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
Reactant of Route 2
6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
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